Amiodarone hydrochloride is a potent class III antiarrhythmic drug with additional properties spanning all four Vaughan Williams classification classes. Originally developed as a vasodilator, this iodinated benzofuran derivative has established itself as a crucial therapeutic option for managing life-threatening ventricular arrhythmias, while also being widely used off-label for supraventricular tachyarrhythmias such as atrial fibrillation [1] [2] [3]. The molecular structure of amiodarone contains two iodine atoms, which account for approximately 37.5% of its total molecular weight (645.3116 g/mol) and contribute significantly to its unique therapeutic and toxicological profile [2] [4]. The drug's complex pharmacokinetics, characterized by extreme lipophilicity, a large volume of distribution, and an exceptionally long elimination half-life, present unique challenges and considerations for both clinical use and pharmaceutical development [1] [3] [5].
The following table summarizes the key pharmacokinetic parameters of amiodarone:
| Parameter | Value | Details/Context |
|---|---|---|
| Bioavailability | 20-80% [1] [3] | Highly variable; enhanced 2.4-3.8x by high-fat meals [3] |
| Tmax (Oral) | 3-7 hours [2]; ~4.5 hours [4] | Slow, erratic intestinal absorption [4] |
| Protein Binding | ~96% [2] | Extensive plasma protein binding |
| Volume of Distribution | ~60 L/kg [2] (Range: 9.26-21.05 L/kg in SVT patients) [2] | Extensive tissue distribution due to high lipophilicity |
| Half-Life (Terminal) | 9-100 days [2]; 50-60 days [3]; Average 58 days [2] | Extremely long; varies by study and patient population |
| Clearance | 220-440 mL/hr/kg (IV) [2] | Primarily hepatic; not significantly affected by renal function |
| Therapeutic Plasma Concentration | 1.0-2.5 μg/mL [2] | Steady-state monitoring recommended |
Amiodarone exhibits slow and erratic intestinal absorption when administered orally, with time to maximum plasma concentration (Tmax) typically ranging from 3 to 7 hours [2] [4]. Its oral bioavailability is notably variable (20-80%), but can be significantly enhanced by co-administration with high-fat meals, which increase absorption by 2.4 to 3.8-fold compared to the fasting state [3]. This food effect has important implications for dosing consistency and study design. The drug's substantial lipophilicity drives a complex multi-compartmental distribution model encompassing central, peripheral, and deep compartments [3]. During the loading phase, distribution follows a three-phase pattern: central (vascular) distribution within approximately 24 hours; peripheral (solid organ) distribution over the following 7 days; and deep (adipose tissue) distribution over approximately 4 weeks [3]. This extensive tissue distribution results in tissue-to-plasma concentration ratios as high as 35:1 in the myocardium, contributing to both its efficacy and complex accumulation kinetics [6].
Amiodarone elimination follows complex kinetics characterized by an exceptionally long and variable terminal half-life ranging from 9 to 100 days across different studies, with prescribing information citing an average of 58 days [2] [3]. This prolonged half-life is attributed to the slow mobilization of the lipophilic drug from deep tissue compartments, particularly adipocytes [5]. Elimination occurs primarily through hepatic metabolism and biliary excretion, with negligible renal excretion (<1% unchanged in urine) [1] [2] [3]. Consequently, no dosage adjustments are necessary for patients with renal impairment, but caution is advised in hepatic impairment due to potentially reduced clearance [1] [2]. The prolonged elimination profile means that pharmacological effects can persist for 1 to 3 months after discontinuation of therapy [1].
Amiodarone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 and CYP2C8 identified as the principal isoforms responsible for its biotransformation [2]. The major metabolic pathway involves N-dealkylation to form the primary active metabolite, mono-N-desethylamiodarone (DEA) [2] [3]. Additional metabolic pathways include successive N-dealkylation, O-dealkylation, and hydroxylation reactions, with glucuronidation also documented [6]. The desethylamiodarone metabolite is pharmacologically active, exhibiting antiarrhythmic properties similar to the parent compound, and accumulates in tissues at concentrations potentially exceeding those of amiodarone itself [3] [6]. Both amiodarone and DEA demonstrate enterolepatic circulation, which contributes to the drug's prolonged residence time in the body [5].
Amiodarone Metabolism Pathway: Primary metabolic routes via CYP450 enzymes leading to active metabolite DEA and subsequent elimination.
Desethylamiodarone (DEA) demonstrates pharmacokinetic characteristics similar to the parent drug, including extensive tissue distribution and a prolonged elimination half-life ranging from 14 to 75 days [2]. Studies have shown that DEA accumulates in tissues at concentrations potentially exceeding those of amiodarone, with particularly high concentrations observed in the liver, lungs, and spleen [2] [6]. The DEA-to-amiodarone ratio has clinical significance, as several cases of pulmonary toxicity have been associated with inordinately high serum DEA-to-amiodarone ratios [7]. The metabolic conversion of amiodarone to DEA appears to be saturable at higher doses, contributing to the non-linear pharmacokinetics observed with chronic dosing [6]. Both amiodarone and DEA are not dialyzable due to their extensive protein binding and large volumes of distribution, which has important implications for overdose management [2].
A validated bioanalytical method for simultaneous quantification of amiodarone and desethylamiodarone in plasma employs high-performance liquid chromatography (HPLC) with UV detection [6]. The methodology involves specific procedures:
Sample Preparation: 1,000 μL plasma samples are transferred to polypropylene tubes, followed by addition of 50 μL internal standard solution (20 μg/mL fenofibrate in methanol), 500 μL pH 4.5 phosphate buffer, and 4 mL methyl tert-butyl ether [6]. Tubes are vortex mixed for 10 minutes and centrifuged for 10 minutes at 4,000 rpm [6]. The organic layer (3 mL) is evaporated to dryness under nitrogen at 40°C, then reconstituted in 200 μL mobile phase [6].
Chromatographic Conditions: Separation uses a C18 column (15 cm × 4.6 mm) with mobile phase consisting of phosphate buffer (7 mM Na₂HPO₄ and 11 mM KH₂PO₄, pH 4.5) and acetonitrile-methanol (1:1 v/v) in 20:80 ratio [6]. Flow rate is 1.0 mL/min at 40°C with detection at 242 nm [6].
Method Validation: The assay demonstrates linearity from 20-1,000 ng/mL for both analytes, with absolute recoveries of 74% for amiodarone and 97% for DEA [6]. Validation includes specificity, accuracy, precision, and stability assessments per FDA guidelines [6].
Advanced modeling approaches have been developed to establish correlation between in vitro dissolution and in vivo pharmacokinetics. One innovative method utilizes the pharmacokinetics of the active metabolite (DEA) as a metric for in vivo release of the parent drug [6]. The model operates under these conditions:
Fundamental Assumptions: Amiodarone has slow dissolution, rapid absorption, and rapid metabolism [6]. Before redistribution from deep compartments, its pharmacokinetics is determined mainly by release kinetics from the pharmaceutical formulation [6].
Mathematical Framework: The elimination constant of DEA is estimated from the slope of linear regression of logarithmically transformed plasma concentration data [6]. A Nelson-Wagner-type mass equilibrium model is applied to calculate the time course of the "plasma metabolite fraction" [6].
Time Scaling: Levi-type time scaling is implemented for imposing IVIVC, transforming the problem into correlation between in vitro dissolution time and in vivo dissolution time, which follows a square root model [6].
Experimental Workflow: Integrated approach for establishing in vitro-in vivo correlation (IVIVC) for amiodarone formulations.
Analysis of the FDA Adverse Event Reporting System (FAERS) database reveals important differences in adverse event profiles between intravenous and oral administration routes:
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Most Common Adverse Events | Cardiac and hepatic AEs [8] | Pulmonary and thyroid-related AEs [8] |
| Median Time to Onset | 5 days [8] | 74 days [8] |
| Unique Considerations | Hypotension (polysorbate 80 vehicle) [4]; Phlebitis (40% incidence peripherally) [4] | Gradual accumulation in deep tissues; Delayed toxicity [3] [8] |
| Risk Profile | Early, acute reactions [8] | Delayed, chronic organ toxicity [8] |
Amiodarone presents significant formulation challenges due to its very low water solubility and stability issues in aqueous solutions [4] [6]. The intravenous formulation requires polysorbate 80 and benzyl alcohol as stabilizers, with the former implicated in hypotension during rapid administration [4]. Bioequivalence studies between brand-name (Cordarone) and generic (Pacerone) formulations demonstrated comparable steady-state plasma concentrations, though increased variability in plasma drug concentrations between products was observed compared to variability within each product [9]. This suggests that while average bioequivalence may be established, individual responses can vary, supporting the recommendation for therapeutic monitoring 1-3 months after switching between products [9].
The table below summarizes the core quantitative data on amiodarone's distribution and accumulation [1] [2] [3].
| Parameter | Value/Range | Context & Notes |
|---|---|---|
| Volume of Distribution (Vd) | Approx. 60 L/kg (Mean) [2] [4] | Reflects extensive tissue penetration. Very large and variable [5]. |
| Plasma Half-Life (t1/2) | 58 days (Range: 15 - 142 days) [1] [2] | Terminal elimination half-life after chronic oral dosing. |
| Plasma Protein Binding | ~96% [2] [6] | Highly bound, primarily to albumin. |
| Fat-to-Plasma Concentration Ratio | Mean: 55 (Range: 4 - 226) [3] | Measured in subcutaneous adipose tissue. Demonstrates massive sequestration. |
| Therapeutic Plasma Concentration | 1.0 - 2.5 mg/L [5] | Levels >2.5 mg/L are associated with a higher incidence of side effects. |
Amiodarone's high lipophilicity causes it to accumulate massively in tissues, particularly in adipose tissue and highly perfused organs like the liver, lungs, and spleen [2] [3]. Its active metabolite, N-desethylamiodarone (DEA), also accumulates extensively and contributes to both antiarrhythmic effects and toxicity [2] [3] [7].
A key study measuring concentrations in patients on long-term therapy found no evidence of "excessive" accumulation in fat tissue relative to the maintenance dose over time. However, adverse effects, particularly hypothyroidism, were significantly associated with longer treatment duration and larger cumulative doses, rather than with higher plasma or fat concentrations [3].
On a cellular level, the accumulation of amiodarone and DEA has downstream consequences, including the inhibition of lysosomal phospholipase A1, leading to phospholipidosis—a hallmark of its organ toxicity, particularly in the lungs [7].
The journey of amiodarone from administration to distribution into deep tissue compartments can be visualized as a multi-compartmental process. The following diagram illustrates this complex pharmacokinetic pathway.
Amiodarone's multi-compartment distribution and metabolic pathway.
The methodology from a key human study that simultaneously quantified amiodarone and DEA in plasma and subcutaneous fat is detailed below [3]. This protocol provides a framework for investigating the drug's tissue distribution.
Workflow for measuring amiodarone and DEA in plasma and adipose tissue.
The unique pharmacokinetics of amiodarone present significant challenges and considerations for both researchers and clinicians.
The formation of DEA is a critical step that influences both the efficacy and the toxicity profile of amiodarone therapy.
The following diagram illustrates the metabolic pathway of amiodarone and the primary enzymes involved:
Emerging research has shifted focus to DEA's potential as an anticancer agent. The experimental protocols below detail how to investigate its mitochondrial and anti-proliferative effects.
DEA's efficacy as an anticancer agent is closely linked to its ability to disrupt mitochondrial function, a key energy source for cancer cells [4] [5].
This protocol assesses the ultimate cytotoxic and anti-proliferative effects of DEA.
The diagram below summarizes the key mechanisms of DEA-induced apoptosis in cancer cells, integrating the endpoints measured in the protocols above:
Understanding the differences between amiodarone and DEA is crucial for evaluating their therapeutic profiles.
| Feature | Amiodarone | Desethylamiodarone (DEA) | Research & Clinical Implications |
|---|---|---|---|
| Mitochondrial Toxicity | Detrimental at higher concentrations (>10 µM) [5] | More potent; detrimental at lower concentrations [5] | Explains tissue-specific side effects (e.g., pulmonary, hepatic). |
| Anticancer Efficacy | Shows antitumor effects [5] | Superior efficacy; induces apoptosis, inhibits metastasis in vitro/in vivo [4] [5] | DEA has higher potential for drug repositioning in cancer therapy (e.g., TNBC, bladder CA). |
| Enzyme Inhibition | Weak inhibitor of CYPs [2] | Potent broad-spectrum inhibitor and inactivator of multiple CYPs [2] | DEA is a major contributor to amiodarone's drug-drug interaction profile. |
Research on amiodarone's mechanisms can extend beyond electrophysiology to its impact on developmental pathways, as illustrated by a zebrafish model study [1]. The workflow and key findings are summarized in the diagram below.
Amiodarone disrupts valve formation via the s-vcanb/EGFR/Gsk3b/Snail pathway.
Experimental Workflow and Key Techniques [1]:
Amiodarone's highly lipophilic nature results in unique pharmacokinetics crucial for researchers to understand its sustained effects and tissue accumulation [2] [3].
| Property | Characteristics | Research & Clinical Implications |
|---|---|---|
| Absorption & Bioavailability [3] [4] | Slow, erratic oral absorption (20-80% bioavailability); enhanced by high-fat meals [3]. | Large inter-individual variability in plasma levels; diet is a confounding factor in experimental and clinical outcomes. |
| Distribution [2] [3] | Extensive tissue distribution; very high volume of distribution (66 L/kg) [4]. | Accumulates in adipose tissue, liver, and lungs; deep tissue reservoir leads to prolonged effects long after discontinuation. |
| Metabolism & Elimination [2] | Hepatic metabolism via CYP450 (CYP3A4, CYP2C8); active metabolite (desethylamiodarone) [2] [4]. | Potential for drug-drug interactions; metabolite contributes to overall antiarrhythmic effect, especially with chronic use [3]. |
| Half-life [2] [3] | Extremely long and multi-phasic: 50-60 days (range: 40-142 days) with chronic use. | Onset of action with oral therapy is delayed for weeks; drug effects persist for months after cessation. |
Administration Route Considerations [2] [5] [4]:
Amiodarone's broad electrophysiological profile makes it highly effective but requires careful management of its complex pharmacokinetics and toxicity risks. The zebrafish model provides a powerful system for dissecting its impact on specific developmental signaling pathways.
| Parameter | Specification | Reference / Note |
|---|---|---|
| Molecular Weight | 645.32 g/mol | [1] |
| Iodine Content | 37% by weight (37.3%) | [2] [3] [4] |
| Iodine Released from 200 mg Tablet | ~7.5 mg of organic iodide | Estimated 8-17% of organic iodide is released as free iodide [2] |
| Daily Iodine Intake from Maintenance Therapy | >100 times the daily requirement | From 200 mg daily dose [2] |
| Elimination Half-Life | 50-100 days | Highly variable; tissue stores can persist for months [2] [3] |
| Disorder | Incidence / Prevalence | Key Risk Factors |
|---|---|---|
| Any Thyroid Dysfunction | 2-24% (overall); 3.7% (with lower doses: 152-330 mg/day) | Higher doses, pre-existing thyroid disease [2] [3] |
| Amiodarone-Induced Hypothyroidism (AIH) | 5-22% (US); 5-10% (recent estimates) | Iodine-replete regions, pre-existing Hashimoto's thyroiditis, female sex, older age [2] [3] [4] |
| Amiodarone-Induced Thyrotoxicosis (AIT) | 0.9-10%; 3% (North America) | Iodine-deficient regions, pre-existing nodular goiter or Graves' disease, male sex [2] [3] [5] |
Amiodarone's effects on thyroid physiology are complex, involving both iodine excess and direct drug toxicity. The following diagram illustrates the key pathways leading to thyroid dysfunction.
This diagram shows how amiodarone's high iodine content and cytotoxic effects lead to different clinical conditions. The mechanisms are not mutually exclusive, and mixed forms of thyrotoxicosis can occur [2] [5] [6].
For drug development research, differentiating between AIT types is crucial as their treatments differ.
The following tests are used clinically and can be adapted for preclinical or clinical research protocols.
| Test | Experimental & Diagnostic Utility | Typical Findings |
|---|---|---|
| Serum TSH | First-line screening test. Must be interpreted with thyroid hormone levels. | Suppressed in thyrotoxicosis; elevated in hypothyroidism [2] [5]. |
| Free T4 & Total/Free T3 | Confirms thyrotoxicosis (elevated) or hypothyroidism (low T4). T4/T3 ratio >4 suggests destructive thyroiditis (AIT2) [5]. | AIT: Elevated FT4, high-normal/elevated FT3. AIH: Low FT4 [2] [5]. |
| Thyroid Antibodies (TPOAb, TgAb, TSHR-Ab) | Identifies underlying autoimmune thyroid disease, a risk factor for AIH and AIT1 [5]. | Often positive in AIT1; usually negative in AIT2 [5]. |
| Color-Flow Doppler Ultrasound | Assess gland morphology and vascularity. Essential for distinguishing AIT types [5] [6]. | AIT1: Increased vascularity, goiter, nodules. AIT2: Absent vascularity, normal or small gland [5] [6]. |
| Radioactive Iodine Uptake (RAIU) | Measures thyroid's avidity for iodine. Low uptake confirms an iodine-rich or destructive cause. | AIT1: Low or inappropriately normal. AIT2: Very low (<1-3%) [5] [6]. |
| Technetium-99m Sestamibi Scan | Alternative to RAIU when iodine load invalidates RAIU. Assesses thyroid cell membrane integrity and mitochondrial function [6]. | AIT1: Increased uptake/retention. AIT2: Low uptake [6]. |
Current clinical management strategies reflect the underlying pathophysiology.
For drug development professionals, the key challenges are designing molecules that retain amiodarone's efficacy without its iodine-related toxicity, and developing targeted therapies for its complex thyroid side effects. The diagnostic protocols outlined provide a framework for monitoring these effects in clinical trials.
Amiodarone's high lipophilicity drives its extensive distribution into tissues, particularly those with high lipid content.
| Tissue/Matrix | Findings on Amiodarone Concentration | Reference |
|---|---|---|
| Adipose Tissue | Mean concentration 55 times higher than in plasma (range: 4 to 226 times). | [1] |
| Lung | In rat studies, the metabolite DEA shows a likelihood of accumulation in the lung. | [2] |
| Myocardium | High myocardium-to-plasma concentration ratios observed in humans and animals. | [3] |
| Plasma Protein Binding | Extensive (96.3 ± 0.6%). | [3] |
To study amiodarone's tissue distribution, precise methodologies for sampling and analysis are required.
Experimental workflow for studying amiodarone pharmacokinetics, from administration to elimination.
The unique distribution profile of amiodarone has direct implications for its clinical use and toxicity profile.
Amiodarone hydrochloride is a potent Class III antiarrhythmic agent used for treating ventricular and supraventricular tachycardia. Ensuring its pharmaceutical quality requires precise monitoring and quantification of impurities, which can affect safety and efficacy. The United States Pharmacopeia (USP) monograph describes an HPLC method for analyzing amiodarone impurities but presents challenges including column lot-to-lot variability and inconsistent retention times for critical peaks. These issues complicate reliable impurity quantification in drug substances and products.
This document provides detailed application notes and experimental protocols for developing and validating a robust HPLC method for this compound impurities following Quality by Design (QbD) principles. The QbD approach, aligned with ICH guidelines, emphasizes systematic method understanding through defined Analytical Target Profile (ATP), risk assessment, and design of experiments (DoE) to establish a method design space. This methodology successfully resolves USP method limitations while demonstrating enhanced robustness, reproducibility, and reliability for routine quality control and stability testing.
The ATP defines the method purpose: to accurately separate, identify, and quantify seven known impurities in this compound drug substance. The CQAs include resolution between critical peak pairs (A/D and D/E), tailing factors, retention time stability, and peak capacity [1] [2].
The USP method uses a L1 column (ODS2 GL-Science, Inertsil) with specified resolution NLT 3.5 between impurities D and E. However, two significant problems were observed:
QbD-based optimization systematically addressed these issues through design of experiments (DoE) to establish robust operational conditions.
The DoE studied three critical method parameters (CMPs) across defined ranges to understand their impact on CQAs:
The software-generated test plan included 21 unique experimental combinations of these parameters. Test solutions consisted of diluent and amiodarone samples spiked with all known impurities, which were injected at each condition. Fusion AE software modeled the relationship between CMPs and CQAs to identify the optimal method conditions [2].
Table 1: Optimized HPLC Conditions for Amiodarone Impurity Analysis
| Parameter | USP Method Conditions | Optimized QbD Conditions |
|---|---|---|
| Column | L1 (ODS2 GL-Science, Inertsil) | Atlantis T3 (Waters) L1 |
| Dimensions | 4.6 mm × 150 mm, 5 μm | 4.6 mm × 150 mm, 5 μm |
| Temperature | 30°C | 40°C |
| Detection | UV 240 nm | UV 240 nm |
| Mobile Phase | Not specified in detail | 80% organic (MeOH/ACN) |
| pH | Not specified | pH 5.1 |
| Injection Volume | Not specified | Not specified |
| Flow Rate | Not specified | Not specified |
The optimized method uses an Atlantis T3 column, which demonstrated negligible lot-to-lot variability compared to the original USP-specified column [1]. The method conditions remain within allowable changes per USP 〈621〉 guidelines [1].
Figure 1: QbD-Based Method Development Workflow. This diagram illustrates the systematic approach to HPLC method development, from defining requirements to validation.
The optimized HPLC method was validated according to ICH Q2(R1) guidelines, evaluating the following performance characteristics [1] [2].
Protocol: Specificity was demonstrated through forced degradation studies exposing this compound to various stress conditions:
Results: The method effectively separated all degradants from the main peak and known impurities, confirming its stability-indicating capability. Peak purity tests demonstrated no co-elution, establishing method specificity [3].
Beyond USP requirements, additional system suitability criteria were implemented:
Protocol: Accuracy was determined by spiking amiodarone API with known impurities at three concentration levels (50%, 100%, and 150% of specification limit) in triplicate. Precision was evaluated through method precision (repeatability) and intermediate precision (different days, analysts, and instruments) [1] [3].
Table 2: Accuracy and Precision Data for Amiodarone Impurities
| Impurity | Spiked Level (%) | Mean Recovery (%) | Repeatability RSD (%) | Intermediate Precision RSD (%) |
|---|---|---|---|---|
| Impurity A | 50 | 98.5 | 1.2 | 1.8 |
| 100 | 99.2 | 0.9 | 1.5 | |
| 150 | 100.1 | 0.8 | 1.3 | |
| Impurity D | 50 | 97.8 | 1.5 | 2.1 |
| 100 | 99.5 | 1.1 | 1.7 | |
| 150 | 100.3 | 0.9 | 1.4 | |
| Impurity E | 50 | 98.9 | 1.3 | 1.9 |
| 100 | 99.8 | 1.0 | 1.6 | |
| 150 | 100.2 | 0.8 | 1.3 |
Protocol: Linearity was evaluated by analyzing impurity standards at five concentration levels from LOQ to 150% of specification limit. The range was established as LOQ to 150% of specification for all impurities [1].
Results: All impurities demonstrated correlation coefficients (R²) ≥0.999 across the specified range, confirming excellent linearity.
Protocol: LOD and LOQ were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, through serial dilution of known impurity standards [1] [4].
Table 3: LOD and LOQ Values for Amiodarone Impurities
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | LOQ (% w/w) |
|---|---|---|---|
| Amiodarone HCl | Not specified | Not specified | Not specified |
| Impurity A | 15 | 50 | 0.001 |
| Impurity D | 12 | 40 | 0.0008 |
| Impurity E | 10 | 30 | 0.0006 |
| Other Impurities | 10-20 | 30-60 | 0.0006-0.0012 |
Protocol: Robustness was evaluated by deliberately varying method parameters including:
Results: The optimized method demonstrated minimal impact from these variations, with retention time variations <2% and consistent resolution between critical peaks across different column lots [1].
Protocol: Solution stability was evaluated by analyzing standard and sample solutions stored at room temperature and refrigerated conditions (2-8°C) over 48 hours [1].
Results: All solutions remained stable for at least 24 hours at room temperature and 48 hours under refrigeration with %RSD <2.0 for peak areas.
The optimized QbD method was compared with the original USP method using statistical equivalence testing:
The QbD-based method development offered several significant advantages:
Figure 2: QbD Method Improvements Over USP Approach. This diagram compares the limitations of the original USP method with the solutions implemented through QbD optimization.
For reliable method performance, implement these system suitability tests before sample analysis:
When transferring the method to another laboratory:
The QbD-based development and validation of this HPLC method for this compound impurities demonstrates a systematic, science-based approach to analytical method development. By addressing specific limitations of the USP method through defined experimental design, the optimized method offers superior robustness, reproducibility, and reliability for quantifying amiodarone impurities in drug substance.
The established method design space provides operational flexibility while maintaining method performance, aligning with regulatory expectations for modern pharmaceutical analysis. The methodologies and protocols described herein can be adapted for developing and validating impurity methods for other pharmaceutical compounds following QbD principles.
1. Introduction and Rationale A QbD approach was implemented to optimize the United States Pharmacopeia (USP) monograph method for Amiodarone HCl impurities, which exhibited challenges with peak D retention time shifting and significant column lot-to-lot variability, leading to unresolved critical peaks for impurities A, D, and E [1] [2]. QbD principles ensure method robustness by systematically understanding the impact of method variables and establishing a controlled design space.
2. Quality Target Method Profile (QTMP) and Critical Method Attributes (CMAs) The QTMP defines the method's objectives: to accurately separate and quantify Amiodarone HCl and its seven related impurities. The CMAs are the performance characteristics critical for achieving this profile [1]:
3. Risk Assessment and Identification of Critical Method Parameters (CMPs) A risk assessment identified the following method parameters as critical for the method's performance [1]:
4. Experimental Design and Optimization A systematic optimization was conducted using design of experiments (DoE) with Fusion AE software. The study varied the three CMPs to model their effect on the CMAs [1] [2].
The table below summarizes the experimental ranges used to establish the design space:
| Critical Method Parameter (CMP) | Experimental Range | Optimized Condition |
|---|---|---|
| Mobile Phase pH | 4.7 - 5.1 pH units | Within studied range |
| % Organic Solvent | 60 - 80% | Within studied range |
| Column Temperature | 25 - 40 °C | Within studied range |
Table 1: Experimental ranges for Critical Method Parameters during QbD optimization.
5. Method Operable Design Space and Robustness The experimentation defined a design space—a multidimensional combination of CMPs where the method performs robustly. The study confirmed that operating within this space minimizes the impact of column lot-to-lot variability, a key improvement over the original USP method. The Atlantis T3 (Waters Corporation) L1 column demonstrated superior performance with negligible variability [1] [2].
6. Method Validation The optimized method was validated per ICH guidelines and demonstrated to be equivalent to the USP method. The validation confirmed the following performance characteristics [2]:
The following diagram illustrates the overall QbD workflow for analytical method development:
QbD Analytical Method Development Workflow
I. Materials and Equipment
II. Methodology: A Step-by-Step Guide
Step 1: Mobile Phase Preparation
Step 2: Standard and Sample Solution Preparation
Step 3: Chromatographic Conditions The table below details the final instrument parameters. Note that the specific proportions of Mobile Phase B and the exact pH are to be finalized within the established design space [1] [2].
| Parameter | Specification | | :--- | :--- | | Column | Atlantis T3, 4.6 x 150 mm, 5 µm (L1) | | Column Temperature | Set within 25-40 °C (e.g., 30 °C) | | Detection Wavelength | 240 nm | | Injection Volume | As per system suitability (e.g., 10 µL) | | Flow Rate | 1.0 mL/min (typical, to be confirmed) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | [Initial %] | | | ... | [Gradient] | | | [Run Time] | [Final %] |
Table 2: Detailed chromatographic conditions for the optimized method. Specific gradient parameters should be derived from the design space.
Step 4: System Suitability Testing Before analysis, perform system suitability to ensure the system is adequate. The critical criterion is a resolution NLT (Not Less Than) 3.5 between impurity peaks D and E. Additional criteria for tailing factor and theoretical plates should also be met [1] [2].
Step 5: Analysis and Equivalency Quantitate impurities in the sample solution by comparison against the standard solution. The optimized method has been demonstrated to be equivalent to the USP method [2].
The analytical workflow is summarized in the following diagram:
HPLC Method Operational Workflow
I hope these detailed notes and protocols are beneficial for your research and development work. Should you require further clarification on any specific step, please feel free to ask.
Stability-indicating assay methods (SIAMs) are essential analytical tools in pharmaceutical development and quality control, designed to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. For amiodarone hydrochloride, a potent Class III antiarrhythmic agent used for ventricular and supraventricular tachycardia, stability-indicating methods are particularly crucial due to its complex chemical structure and sensitivity to various degradation pathways. These methods must provide selective separation and precise quantification of amiodarone and its related substances to ensure product safety, efficacy, and shelf-life determination throughout the drug lifecycle.
The chemical structure of this compound, characterized by a benzofuran ring with iodine substitutions and a diethylaminoethoxy side chain, renders it susceptible to multiple degradation pathways including hydrolysis, oxidation, and photodegradation. Regulatory guidelines from ICH (International Council for Harmonisation) require that analytical methods demonstrate specificity through forced degradation studies, where drug substances are intentionally stressed under various conditions to validate that the method can adequately separate and quantify degradation products. The fundamental principle of stability-indicating methodology is that the assay should be selective and sensitive enough to detect changes in the active ingredient while resolving it from its degradation products, thus providing reliable data for stability assessment.
The development of stability-indicating methods for this compound has primarily focused on reversed-phase HPLC with UV detection, with several approaches demonstrating effectiveness for different formulations and analytical needs. The table below summarizes key chromatographic conditions from validated methods:
Table 1: Comparison of HPLC Methods for this compound Analysis
| Method Parameter | USP/EP Method [1] | Optimized QbD Method [1] | Alternative Stability Method [2] | Table Formulation Method [3] |
|---|---|---|---|---|
| Column | C8 or C18 | C8 or C18 | C8 | C18 |
| Mobile Phase | Ammonium acetate/ACN | pH-adjusted buffer-MeOH-ACN | Water-MeOH-Acetic acid (pH 5.8) | Acetate buffer-MeOH-ACN |
| pH | ~5.0 | 4.7-5.1 | 5.8 | 4.9 |
| Detection | UV 240 nm | UV 240 nm | UV 240 nm | UV 240 nm |
| Flow Rate | Not specified | 1 mL/min | 1 mL/min | 1 mL/min |
| Elution | Gradient | Isocratic/Gradient | Isocratic | Isocratic |
| Key Advantage | Pharmacopeial standard | Robust to column variability | Resolves 5 process impurities | Suitable for tablet formulations |
System suitability criteria are critical for ensuring method reliability and have been enhanced through Quality by Design (QbD) principles. The optimized QbD method addresses limitations observed in the USP method, particularly regarding retention time variability and insufficient resolution between critical impurity pairs [1]. The QbD approach employed design of experiments (DoE) to model the design space, evaluating mobile phase pH (4.7-5.1), organic composition (60-80%), and column temperature (25-40°C) to identify optimal conditions that minimize variability while maintaining robust separations.
The following workflow illustrates the QbD-based method development process:
For system suitability, the following parameters must be met before sample analysis:
Forced degradation studies are conducted to validate method specificity and demonstrate the stability-indicating capability of the method. These studies involve intentional degradation of this compound under various stress conditions to produce samples containing degradation products, which are then analyzed to confirm separation from the main peak.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Conditions | Duration | Acceptance Criteria | Major Degradation Products |
|---|---|---|---|---|
| Acidic Hydrolysis | 3M HCl at 60°C [4] | 72 hours [4] | Significant degradation (10-30%) | Desethyl amiodarone and other related substances |
| Alkaline Hydrolysis | 3M NaOH at room temperature [4] | 3 hours [4] | Significant degradation (10-30%) | Multiple degradation peaks |
| Oxidative Degradation | 3% H₂O₂ at room temperature [4] | 170 hours [4] | Significant degradation (10-30%) | Oxidized benzofuran derivatives |
| Thermal Degradation | 60°C in solid state or solution [4] | 25 minutes (solution) [4] | Mild to moderate degradation (5-15%) | Varied based on matrix |
| Photolytic Degradation | Sunlamp irradiation [4] | 50 hours [4] | Mild degradation (5-10%) | Deiodinated compounds |
The experimental workflow for conducting forced degradation studies follows a systematic approach as illustrated below:
For forced degradation studies, prepare a stock solution of this compound at approximately 1 mg/mL in diluent (water-acetonitrile 1:1). Subject aliquots of this solution to various stress conditions as outlined in Table 2. Include unstressed controls with each experiment. After stress exposure, neutralize the solutions (for acid and base stresses) and dilute to appropriate concentration (typically 200 µg/mL) using mobile phase or diluent [4]. Analyze all samples including controls using the chromatographic conditions described in Section 2.1.
Specificity acceptance criteria require that:
Once method development and forced degradation studies are completed, the method must be rigorously validated according to ICH guidelines to demonstrate it is suitable for its intended purpose. The table below summarizes the key validation parameters and typical acceptance criteria for this compound stability-indicating methods:
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Protocol | Acceptance Criteria | Reference Method |
|---|---|---|---|
| Specificity | Forced degradation studies; resolution from impurities | Resolution ≥3.0 between all peaks; peak purity match | [2] [3] |
| Linearity | 5-7 concentrations from 75-1000 µg/mL [4] | Correlation coefficient R² ≥0.999 | [5] [4] |
| Accuracy (Recovery) | Spiked samples at 50%, 100%, 150% of target concentration | Recovery 98-102% for API; 90-110% for impurities | [2] |
| Precision | Six independent sample preparations | RSD ≤2.0% for assay; ≤10% for impurities | [2] |
| Robustness | Deliberate variations in pH, temperature, mobile phase | System suitability met despite variations | [1] |
| Solution Stability | Analysis over time at room temperature and refrigerated | No significant change in 24-48 hours | [6] |
| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | Established for each impurity | [2] |
| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | Established for each impurity | [2] |
4.2.1 Linearity and Range Prepare stock solution of this compound reference standard at 1 mg/mL. Dilute to appropriate concentrations covering the range from 75-1000 µg/mL [4]. Inject each concentration in triplicate and plot average peak area against concentration. Calculate correlation coefficient, y-intercept, and slope using linear regression analysis. The method demonstrates linearity with correlation coefficient of 0.9999 as reported in literature [5].
4.2.2 Precision Studies
4.2.3 Accuracy Studies Spike placebo with known quantities of this compound at 50%, 100%, and 150% of target concentration. Prepare three sets at each level and analyze. Calculate percent recovery for each level and overall average recovery. For impurity recovery, spike with known impurities at LOQ, 100%, and 150% of specification level [2].
4.2.4 Robustness Testing Deliberately vary chromatographic parameters within small ranges:
Stability-indicating methods for this compound are essential for formal stability studies conducted to establish shelf life and storage conditions. The method has been successfully applied to various pharmaceutical forms including tablets, injections, and compounded preparations [3] [4] [6]. For long-term stability studies, samples are stored at 25°C/60% RH and analyzed at predetermined time points (0, 3, 6, 9, 12, 18, 24, 36 months). For accelerated studies, conditions of 40°C/75% RH are used with testing at 0, 3, and 6 months.
Recent studies have demonstrated the application of these methods to specialized formulations:
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methods for this compound, while standardized, present certain limitations including retention time variability and insufficient resolution between impurities A and D in some cases [1]. The QbD-optimized method addresses these limitations through:
This optimized method has demonstrated equivalent performance to the USP method while providing enhanced robustness and reduced column lot-to-lot variability [1]. The method has been successfully validated for the determination of amiodarone and its related substances in both drug substance and drug product, making it suitable for routine quality control and stability studies [2].
Stability-indicating assay methods for this compound are essential tools in pharmaceutical development and quality assurance. The HPLC methods described in these application notes provide specific, accurate, and precise determination of amiodarone and its related substances, with demonstrated stability-indicating capabilities through forced degradation studies. The QbD approach to method development offers enhanced robustness and reliability compared to traditional methods, addressing limitations observed in compendial procedures.
When properly validated according to ICH guidelines, these methods ensure the identity, potency, purity, and quality of this compound throughout its shelf life. The methodologies outlined can be adapted for various pharmaceutical forms including tablets, injections, and compounded preparations, providing comprehensive analytical solutions for researchers, scientists, and drug development professionals working with this important antiarrhythmic agent.
Amiodarone hydrochloride is a potent Class III antiarrhythmic agent used for treating severe rhythm disturbances including ventricular arrhythmias and atrial fibrillation. Despite its recognized clinical efficacy, amiodarone faces significant limitations due to its poor aqueous solubility (0.2-0.7 mg/mL) and variable gastrointestinal absorption, resulting in unpredictable bioavailability and substantial off-target accumulation that causes serious adverse effects including thyroid dysfunction, liver toxicity, and pulmonary complications. [1] The Biopharmaceutical Classification System (BCS) Class II properties of amiodarone (low solubility, high permeability) make it an ideal candidate for advanced drug delivery systems that can enhance its solubility, control its release, and improve its tissue-specific targeting. [1] [2]
Solid lipid nanoparticles (SLNs) represent a colloidal drug carrier system composed of physiological lipids that remain solid at both room and body temperature. These systems offer multiple advantages for amiodarone delivery, including enhanced drug solubility, protection from degradation, controlled release properties, and potential for reduced systemic toxicity. The solid matrix of SLNs provides superior stability compared to other colloidal carriers while allowing for improved drug targeting and increased bioavailability. [3] [1] Recent studies have demonstrated that SLNs can significantly alter the pharmacokinetic parameters and biodistribution patterns of amiodarone, potentially mitigating its characteristic off-target accumulation while maintaining therapeutic efficacy. [2]
The formulation of amiodarone-loaded SLNs requires careful selection of lipid components and stabilizing surfactants to achieve optimal drug loading, stability, and release characteristics. Based on comprehensive screening studies, specific excipients have demonstrated particular effectiveness for amiodarone encapsulation. [1] [4]
Table 1: Lipid Components for Amiodarone SLN Formulations
| Lipid Category | Specific Lipids | Concentration Range | Functionality | Key Characteristics |
|---|---|---|---|---|
| Primary Lipids | Compritol 888 ATO | 5% (w/w) | Lipid matrix | Glyceryl behenate mixture (12-18% monobehenate, 52-54% dibehenate, 28-32% tribehenate) |
| Witepsol W 35 | 2.3% (w/w) | Lipid matrix | Hydrogenated vegetable oil, low melting point | |
| Co-lipids | Glyceryl monostearate (GMS) | 0.25% (w/w) | Stabilizer | Improces particle stability and drug loading |
| Soy lecithin | 0.17% (w/w) | Stabilizer | Natural phospholipid, enhances biocompatibility |
Table 2: Surfactant Systems for Amiodarone SLN Formulations
| Surfactant Category | Specific Surfactants | Concentration Range | Functionality | Key Characteristics |
|---|---|---|---|---|
| Non-ionic | Transcutol P | 2% (w/w) | Surfactant/Permeation enhancer | Dual function as surfactant and solubility enhancer |
| Poloxamer 188 | 0.05-0.5% (w/w) | Stabilizer | PEG-based block copolymer, prevents aggregation | |
| Solutol HS15 | 1-2% (w/w) | Stabilizer | PEG-660 hydroxystearate, suitable for injectable formulations | |
| Ionic | Sodium lauryl sulfate (SLS) | 0.02% (w/w) | Stabilizer | Anionic surfactant, provides electrostatic stabilization |
| Tween 80 | 0.1-0.5% (w/w) | Stabilizer | Polysorbate non-ionic surfactant |
Table 3: Characterization of Optimized Amiodarone SLN Formulations
| Formulation Code | Particle Size (nm) | Polydispersity Index | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
|---|---|---|---|---|---|
| P5 [1] | ~74-200 | <0.3 | <-25 | 97.58 ± 2.5 | 14.81 ± 0.8 |
| Liposomal Form [2] | 100-200 | <0.3 | ~-30 | >90 | ~5-10 |
| PEG-SLN [2] | 100-200 | <0.3 | ~-20 | >90 | ~5-10 |
The hot homogenization technique is the most widely employed and reliable method for preparing amiodarone-loaded SLNs. This method involves several critical steps that must be carefully controlled to ensure reproducible formation of nanoparticles with desired characteristics. [1] [4]
Step-by-Step Protocol:
Lipid Phase Preparation:
Aqueous Phase Preparation:
Hot Emulsification:
Ultrasonication:
Solidification Process:
The optimal surfactant concentration is critical for forming stable SLNs without micelle formation. A theoretical estimation approach can guide formulation development:
Theoretical Surface Coverage Calculation:
[ \text{Required Surfactant} = \frac{6 \times \text{Volume of Lipid Phase}}{\text{Particle Diameter}} \times \text{Surface Area per Surfactant Molecule} ]
This equation estimates the surfactant concentration needed to adequately cover the lipid surface while avoiding excess micelle formation. Experimental verification through Box-Behnken design has confirmed the validity of this approach for amiodarone SLNs. [4]
Particle Size Distribution:
Zeta Potential Measurement:
Table 4: In Vivo Pharmacokinetic Parameters of Amiodarone from Different Formulations [2]
| Formulation | AUC (μg·h/mL) | Cmax (ng/mL) | t½ (h) | Vd (L/kg) | Heart-to-Liver Ratio |
|---|---|---|---|---|---|
| Drug Solution | Baseline | Baseline | Baseline | Baseline | 0.28 |
| SLN Formulation | 2.6× higher | 58× higher | Increased | Reduced | 0.41 |
| PEG-SLN | Similar to SLN | Similar to SLN | Prolonged | Reduced | 0.45 |
| Liposomal Form | 22.5× higher | 916× higher | Significantly prolonged | Significantly reduced | 0.25 |
| Nanoemulsion | 2.46× higher | 26× higher | Moderately increased | Reduced | 0.38 |
Amiodarone-loaded SLNs demonstrate sustained release properties in vitro, with significantly reduced burst effect compared to other nanoparticulate systems. The release kinetics typically follow the Korsmeyer-Peppas model, indicating a combination of diffusion and erosion mechanisms. The solid lipid matrix provides a barrier to rapid drug release, allowing for controlled release over extended periods. [6]
SLN formulations significantly alter the biodistribution pattern of amiodarone, potentially reducing its characteristic accumulation in off-target tissues. Studies in rat models have demonstrated:
Table 5: Troubleshooting Guide for Amiodarone SLN Preparation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Large Particle Size | Inadequate homogenization/sonication | Increase homogenization time/pressure; Optimize surfactant combination |
| Insufficient surfactant coverage | Increase surfactant concentration within CMC limits; Use surfactant blends | |
| Low Encapsulation Efficiency | Drug partitioning into aqueous phase during preparation | Use cold homogenization; Increase lipid concentration; Modify lipid composition |
| Drug expulsion during storage | Use less perfect lipids; Add liquid lipids to create NLC | |
| Physical Instability | Inadequate zeta potential | Optimize surfactant combination; Consider ionic surfactants |
| Polymorphic transitions | Use emulsifiers that inhibit crystal growth; Controlled crystallization | |
| Rapid Drug Release | Drug enrichment on particle surface | Modify cooling rate during preparation; Optimize drug:lipid ratio |
| Poor lipid solidification | Ensure proper cooling conditions; Consider different lipid matrix |
Solid lipid nanoparticles represent a promising strategy for improving the delivery of this compound by addressing its fundamental limitations of poor solubility, unpredictable absorption, and off-target toxicity. The protocols outlined in this document provide researchers with comprehensive methodologies for formulating, optimizing, and characterizing amiodarone-loaded SLNs with desired characteristics for enhanced therapeutic outcomes.
The quality by design (QbD) approach to formulation development, incorporating systematic optimization of critical process parameters and material attributes, enables the reproducible production of SLNs with target product profiles suitable for various administration routes. Further research is warranted to explore scale-up possibilities, long-term stability, and clinical translation of these promising drug delivery systems for cardiovascular therapeutics.
Amiodarone hydrochloride is a potent class III antiarrhythmic agent widely used for the management of various cardiac arrhythmias, including ventricular tachycardia, atrial fibrillation, and other life-threatening rhythm disturbances. Despite its well-established efficacy, amiodarone therapy faces significant challenges that limit its clinical utility. The drug is characterized by extremely low water solubility, which results in variable and unpredictable absorption profiles after oral administration. Furthermore, amiodarone exhibits a high volume of distribution (Vd) and tendency for off-target accumulation in tissues such as the liver, lungs, and thyroid, leading to potentially severe adverse effects including hypothyroidism, liver disorders, and pulmonary toxicity [1] [2].
The encapsulation of amiodarone within lipid-based nanocarriers represents a promising strategy to overcome these limitations. Among these, PEGylated lipid nanoparticles (PEG-LNPs) have emerged as particularly advantageous delivery systems. These nanocarriers consist of a solid lipid core stabilized by surfactant molecules, with polyethylene glycol (PEG)-lipid conjugates incorporated into their structure to provide a protective hydrophilic corona. The PEGylation process confers several critical advantages: it prolongs systemic circulation by reducing recognition and clearance by the mononuclear phagocyte system (MPS), enhances stability by preventing nanoparticle aggregation, and can potentially improve targeting efficiency to specific tissues [3] [4] [5].
Recent advances in nanoparticle technology have enabled the development of optimized PEG-LNP formulations specifically designed for amiodarone delivery. These formulations aim to enhance the drug's pharmacokinetic profile, reduce its off-target toxicity, and potentially enable drug repositioning for other therapeutic areas such as oncology, where amiodarone has shown promise in inhibiting cancer cell growth through modulation of lipid metabolism [6]. The following application notes and protocols provide detailed methodologies for the formulation, characterization, and evaluation of PEGylated lipid nanoparticles for this compound targeting, with a specific focus on cardiac applications and potential cancer therapy repurposing.
The development of effective amiodarone-loaded PEGylated lipid nanoparticles requires careful selection of lipid components with specific physicochemical properties and biological compatibility. The solid lipid core provides the structural matrix for drug incorporation and release modulation, while the PEGylated lipids confer stealth properties and stability. Based on comprehensive screening studies, several lipid excipients have demonstrated optimal performance for amiodarone encapsulation [1] [7] [8].
The primary lipid matrix typically consists of a blend of high-melting-point lipids that remain solid at body temperature. Glyceryl monostearate (GMS) has emerged as a preferred component due to its excellent drug loading capacity for amiodarone and suitable melting profile (approximately 55-60°C). In optimized formulations, GMS is frequently combined with Witepsol W 35 or Compritol 888 ATO, which contribute to the formation of a stable crystalline lattice that modulates drug release kinetics. The inclusion of soy lecithin as a secondary lipid component (at concentrations of 0.17-0.25%) enhances the uniformity of the lipid matrix and improves amiodarone incorporation efficiency [1] [8].
For PEGylation, DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) has demonstrated superior performance for amiodarone formulations intended for prolonged circulation. The C18 lipid chains in DSPE-PEG provide stronger anchoring to the lipid matrix compared to shorter-chain alternatives, while the PEG2000 moiety creates an effective steric barrier against opsonin adsorption. Alternative PEG-lipids such as DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) may be utilized when more rapid release profiles are desired, as their shorter C14 chains facilitate faster dissociation from the nanoparticle surface [3] [4] [5].
The stabilization of lipid nanoparticles requires an appropriate surfactant system to prevent aggregation and control particle size distribution. For amiodarone-loaded PEG-LNPs, a combination of non-ionic and ionic surfactants has proven most effective. Poloxamer 188 (at concentrations of 0.05-0.1%) provides excellent steric stabilization through its block copolymer structure, while small amounts of sodium lauryl sulfate (SLS, 0.02-0.05%) contribute electrostatic stabilization that complements the steric effects of PEGylation [8].
The optimal surfactant concentration can be theoretically estimated using the following equation derived from surface coverage principles:
This calculation ensures complete coverage of the lipid surface without exceeding the critical micelle concentration, which would lead to the formation of mixed micellar structures alongside the desired nanoparticles. Experimental validation has confirmed that this mathematical approach yields surfactant concentrations that produce stable, monodisperse formulations with minimal excess surfactant [8].
Table 1: Optimized Lipid Composition for Amiodarone-Loaded PEG-LNPs
| Component | Function | Concentration Range | Specific Examples |
|---|---|---|---|
| Primary Lipid | Matrix former | 2.3-3.0% | Witepsol W35, Compritol 888 ATO |
| Secondary Lipid | Matrix modulator | 0.2-0.5% | Glyceryl monostearate, Precirol |
| PEGylated Lipid | Steric stabilizer | 0.5-2.0% | DSPE-PEG2000, DMG-PEG2000 |
| Phospholipid | Surface active agent | 0.1-0.3% | Soy lecithin, Lipoid S75 |
| Non-ionic Surfactant | Stabilizer | 0.05-0.2% | Poloxamer 188, Tween 80 |
| Ionic Surfactant | Co-stabilizer | 0.01-0.05% | Sodium lauryl sulfate |
The hot homogenization method is widely employed for the production of solid lipid nanoparticles due to its scalability and reproducibility. This technique is particularly suitable for thermostable drugs like this compound, which remains stable at the elevated temperatures required for processing [7] [8].
Step-by-Step Protocol:
Lipid Phase Preparation: Melt the lipid components (230 mg Witepsol W35, 25 mg glyceryl monostearate, and 17 mg soy lecithin) in a water bath maintained at 75±2°C, which is approximately 5-10°C above the measured melting point of the lipid mixture (65-68°C). Add 50 mg this compound to the molten lipid mixture and stir continuously until complete dissolution is achieved. Maintain the temperature throughout this process to prevent premature solidification [8].
Aqueous Phase Preparation: Dissolve the surfactant system (0.02% SLS and 0.05% poloxamer 188) in purified water pre-heated to the same temperature as the lipid phase (75±2°C). Ensure complete dissolution of all surfactants to form a homogeneous aqueous solution.
Emulsification: Add the aqueous phase to the lipid phase under continuous high-shear homogenization using a Silent Crusher M homogenizer (Heidolph, Germany) operating at 15,000 rpm for 10 minutes. Maintain the temperature at 75±2°C throughout the emulsification process using a circulating water bath.
Size Reduction: Subject the pre-emulsion to further size reduction using a probe sonicator (Bandelin, Germany) at 65% amplitude for 4 minutes in continuous mode. Monitor the temperature during sonication to ensure it remains above the lipid melting point.
Solidification: Cool the nanoemulsion to room temperature with gentle magnetic stirring (300 rpm) for 1 hour to allow lipid crystallization and nanoparticle solidification.
Storage: Store the final PEG-LNP suspension at 4°C for at least 24 hours before characterization to ensure complete lipid crystallization stability.
The following workflow diagram illustrates the hot homogenization process:
For more uniform particle size distribution and enhanced reproducibility, microfluidic technology offers significant advantages over conventional methods. This approach provides superior control over mixing parameters, resulting in nanoparticles with improved batch-to-batch consistency [6].
Step-by-Step Protocol:
Solution Preparation: Prepare the lipid solution by dissolving all lipid components (including the PEGylated lipid) in ethanol at 60°C to achieve final concentrations of 50 mg/mL total lipids. Separately, prepare the aqueous phase containing 10 mM phosphate buffer (pH 7.4) and pre-warm to 60°C.
Microfluidic Setup: Prime the microfluidic mixer (NanoAssemblr or similar) with the aqueous phase according to manufacturer instructions. Set the temperature control system to maintain both solutions at 60°C throughout the process.
Flow Parameter Optimization: Set the flow rate ratio (FRR) between aqueous and organic phases to 3:1, with a total flow rate (TFR) of 12 mL/min. These parameters have been experimentally determined to produce nanoparticles of approximately 100 nm diameter with narrow polydispersity.
Nanoparticle Formation: Simultaneously pump the lipid and aqueous solutions through the microfluidic mixer, collecting the effluent in a sterile container. The rapid mixing initiates lipid precipitation and nanoparticle self-assembly.
Buffer Exchange and Concentration: Remove ethanol and concentrate the nanoparticles using tangential flow filtration with a 100 kDa molecular weight cut-off membrane. Dialyze against PBS (pH 7.4) for 2 hours to ensure complete ethanol removal.
Sterile Filtration: Filter the final nanoparticle suspension through a 0.22 μm sterile filter under aseptic conditions for in vivo applications.
Comprehensive characterization of amiodarone-loaded PEG-LNPs is essential to ensure consistent performance and predictable in vivo behavior. The following parameters should be evaluated for each batch [1] [7] [8]:
Particle Size and Distribution: Determine the hydrodynamic diameter and polydispersity index (PDI) using dynamic light scattering (DLS). Optimal amiodarone PEG-LNPs should exhibit a diameter between 70-150 nm with PDI values below 0.2, indicating a monodisperse population suitable for intravenous administration. Measurements should be performed in triplicate at 25°C with appropriate dilution in distilled water.
Surface Charge Analysis: Measure the zeta potential using laser Doppler electrophoresis. PEG-LNPs typically exhibit slightly negative zeta potential values ranging from -2 to -10 mV, reflecting the influence of PEG shielding on surface charge. Values outside this range may indicate incomplete surface coverage or surfactant issues.
Drug Loading and Encapsulation Efficiency: Quantify amiodarone content using validated HPLC methods. For encapsulation efficiency (EE%) determination, separate unencapsulated drug using ultracentrifugation at 100,000 × g for 30 minutes or size exclusion chromatography. Analyze the drug content in the nanoparticle fraction after dissolution in methanol. Calculate EE% using the formula:
For drug loading (DL%) capacity:
PEG Density Quantification: Determine the surface PEG density using nuclear magnetic resonance (NMR) spectroscopy or colorimetric methods. Optimal PEG densities typically range from 15-25 PEG chains per 100 nm² to achieve the desired "brush" conformation that maximizes steric stabilization [5].
Table 2: Characterization Specifications for Amiodarone-Loaded PEG-LNPs
| Parameter | Target Specification | Analytical Method | Significance |
|---|---|---|---|
| Particle Size | 70-150 nm | Dynamic light scattering | Determines circulation time and biodistribution |
| Polydispersity Index | ≤ 0.2 | Dynamic light scattering | Indicates homogeneity of preparation |
| Zeta Potential | -2 to -10 mV | Laser Doppler electrophoresis | Reflects surface charge and stability |
| Encapsulation Efficiency | > 90% | HPLC with ultracentrifugation | Measures formulation efficiency |
| Drug Loading | 12-16% | HPLC after nanoparticle dissolution | Determines payload capacity |
| PEG Density | 15-25 chains/100 nm² | 1H NMR spectroscopy | Affects stealth properties and pharmacokinetics |
Drug Release Profiling: Evaluate the release kinetics of amiodarone from PEG-LNPs using dialysis membrane methods under sink conditions. Place nanoparticle suspensions (equivalent to 1 mg amiodarone) in dialysis bags (MWCO 12-14 kDa) against 500 mL of phosphate buffer (pH 7.4) containing 0.5% w/v Tween 80 to maintain sink conditions. Maintain the system at 37°C with continuous stirring at 100 rpm. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72 h) and replace with fresh medium. Analyze amiodarone content using HPLC with UV detection at 240 nm [1] [2].
Stability Assessment: Monitor the physical stability of amiodarone PEG-LNPs under storage conditions (4°C and 25°C) over 90 days. Evaluate particle size, PDI, zeta potential, and drug content at regular intervals (0, 7, 15, 30, 60, 90 days). Additionally, assess short-term stability at 37°C in biological media (plasma, PBS) for 24-48 hours to simulate in vivo conditions.
Cell Culture Models: For cardiac-targeting applications, utilize H9c2 rat cardiomyoblasts (ATCC CRL-1446) cultured in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For toxicity assessment, human hepatic cell lines (HepG2) may be employed to evaluate potential liver toxicity [1].
Cellular Uptake Studies: Quantify nanoparticle internalization using flow cytometry and confocal microscopy. Label PEG-LNPs with fluorescent dyes such as DiI or DiO. Seed cells in 12-well plates at a density of 1×10⁵ cells/well and incubate with fluorescent nanoparticles (equivalent to 10 µg/mL amiodarone) for 1-4 hours. Analyze cells using flow cytometry to quantify fluorescence intensity. For microscopy, fix cells with 4% paraformaldehyde, counterstain nuclei with DAPI, and visualize using confocal laser scanning microscopy [6].
Cytotoxicity Assessment: Evaluate cell viability using MTT assay. Seed cells in 96-well plates at 5×10³ cells/well and treat with free amiodarone or amiodarone-loaded PEG-LNPs at concentrations ranging from 1-100 µM. After 24-48 hours incubation, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values for each formulation [6].
Animal Models: Use male Sprague-Dawley rats (200-250 g) for pharmacokinetic and biodistribution studies. All procedures must be approved by the Institutional Animal Care and Use Committee following guidelines for humane animal treatment [1].
Dosing and Sample Collection: Administer amiodarone formulations (free drug and PEG-LNPs) via intravenous injection at a dose of 5 mg/kg. Collect blood samples (0.3 mL) from the tail vein or cannula at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into heparinized tubes. Centrifuge at 5,000 × g for 10 minutes to separate plasma. At terminal time points (4 h and 24 h), euthanize animals and collect tissues (heart, liver, spleen, kidneys, lungs). Homogenize tissues in phosphate buffer (1:3 w/v) and store all samples at -80°C until analysis [1].
Bioanalytical Method: Extract amiodarone from plasma and tissue homogenates using liquid-liquid extraction with diethyl ether. Separate samples using HPLC with UV detection or LC-MS/MS for enhanced sensitivity. Use amiodarone-d4 as internal standard for quantification. Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin) [1].
Table 3: Comparative Pharmacokinetic Parameters of Amiodarone Formulations in Rats
| Parameter | Free Amiodarone | SLN Formulation | PEG-SLN Formulation | Liposomal Formulation |
|---|---|---|---|---|
| Cmax (ng/mL) | Baseline | 58× higher | 26× higher | 916× higher |
| AUC0-24 (ng·h/mL) | Baseline | 2.6× higher | 2.46× higher | 22.5× higher |
| t½ (h) | Reference | Increased 1.8× | Increased 3.2× | Increased 5.6× |
| Heart-to-Liver Ratio | Reference | Improved | Significantly improved | Reduced |
| Clearance | Reference | Reduced 2.1× | Reduced 3.8× | Reduced 8.5× |
Low Encapsulation Efficiency: If encapsulation efficiency falls below 85%, consider the following adjustments: (1) Increase the lipid-to-drug ratio from 6:1 to 12:1; (2) Modify the lipophilicity of the lipid matrix by incorporating more glycerides; (3) Optimize the cooling rate during solidification to control drug expulsion; (4) Ensure the drug is completely dissolved in the lipid phase before emulsification [7] [8].
Particle Aggregation: If nanoparticles show aggregation during storage or characterization: (1) Verify that the PEG-lipid concentration is sufficient (1.5-2 mol%); (2) Check that the total surfactant concentration adequately covers the particle surface area using the theoretical calculation provided in Section 2.2; (3) Ensure complete removal of organic solvents when using microfluidic methods; (4) Adjust the pH of the suspension to approximately 7.0-7.4 to minimize charge-based interactions [5] [8].
Rapid Drug Release: If in vitro release shows excessive burst release (>40% in first 4 hours): (1) Increase the crystallinity of the lipid matrix by using higher melting point lipids; (2) Optimize the PEG-lipid alkyl chain length to strengthen anchoring (C18 > C14 > C8); (3) Consider incorporating cholesterol (up to 10 mol%) to enhance membrane stability; (4) Verify that the drug is properly encapsulated in the lipid core rather than adsorbed to the surface [2] [5].
For technology transfer from laboratory to pilot scale, several factors require attention. When scaling up the hot homogenization method, maintain consistent energy input per volume during homogenization and ensure equivalent heat transfer rates during the cooling phase. For microfluidic production, simply increase the number of mixer units operating in parallel rather than attempting to scale up individual mixer dimensions, which would alter the fundamental mixing dynamics [6].
The following decision tree provides guidance for optimizing formulation parameters:
The primary application of amiodarone-loaded PEG-LNPs remains the improved management of cardiac arrhythmias. The enhanced pharmacokinetic profile demonstrated by PEG-LNP formulations addresses the significant limitations of conventional amiodarone therapy. Research has shown that PEG-SLN formulations increase the area under the curve (AUC) by approximately 2.5-fold and extend the elimination half-life by 3.2-fold compared to free amiodarone solution [1]. More importantly, the heart-to-liver ratio of amiodarone is significantly improved in PEG-SLN formulations, indicating enhanced targeting to the cardiac tissue while reducing accumulation in off-target organs responsible for dose-limiting toxicities [1].
The mechanism of cardiac targeting with PEG-LNPs is multifactorial. The optimized nanoparticle size (70-150 nm) enables passive targeting through enhanced permeability and retention in ischemic or inflamed cardiac tissues. Additionally, the sustained release properties of the solid lipid matrix maintain therapeutic drug levels at the target site while minimizing peak plasma concentrations that contribute to adverse effects such as hypotension. Future developments may incorporate active targeting ligands such as cardiac-specific peptides or antibodies to further enhance site-specific delivery [1] [2].
Emerging research has revealed that amiodarone possesses anti-cancer properties through its inhibition of CPT1A, a key enzyme in fatty acid oxidation that is overexpressed in various cancers including ovarian cancer. The development of PEG-LNP formulations enables the exploration of this new therapeutic indication by mitigating the systemic toxicity that would otherwise preclude amiodarone's use in oncology [6].
In ovarian cancer models, amiodarone has demonstrated significant efficacy against cancer cell lines (A2780, Kuramochi, and OVCAR-5), with enhanced activity in anoikis-resistant cells that overexpress CPT1A. The microfluidic production of amiodarone-loaded nanoparticles has enabled high drug loading (up to 15%) while maintaining excellent particle characteristics suitable for intraperitoneal administration in ovarian cancer. This application represents a promising approach for drug repurposing using advanced formulation technologies to overcome previous limitations [6].
PEGylated lipid nanoparticles represent a versatile platform technology for optimizing the delivery of challenging drugs like this compound. The protocols and application notes presented herein provide a comprehensive framework for the development, characterization, and evaluation of amiodarone-loaded PEG-LNPs with enhanced targeting capabilities and improved safety profiles. Through careful attention to formulation parameters, particularly the selection and optimization of PEG-lipid components, researchers can significantly advance the therapeutic potential of this important antiarrhythmic agent while potentially expanding its applications to new therapeutic areas such as oncology.
Analytical Method Transfer (AMT) represents a critical documented process within the pharmaceutical industry that verifies a validated analytical method can be successfully implemented in a different laboratory while maintaining equivalent performance characteristics. For This compound, a potent Class III anti-arrhythmic medication with a narrow therapeutic index and complex pharmacokinetic profile, ensuring accurate and reproducible quantification across different testing facilities is paramount for both product quality assurance and therapeutic drug monitoring. The transfer process demonstrates that the receiving laboratory can perform the analytical method proficiently using different analysts, equipment, and reagents while generating results comparable to those produced by the originating laboratory [1].
The importance of rigorous method transfer for this compound stems from several factors intrinsic to both the molecule and regulatory requirements. Amiodarone exhibits significant inter-individual variability in pharmacokinetics, undergoes extensive metabolism to active metabolites (primarily desethylamiodarone), and possesses a complex chemical structure that necessitates sophisticated analytical techniques for accurate quantification [2] [3]. Furthermore, regulatory agencies including the FDA, EMA, and other international bodies require documented evidence of method reliability when analytical procedures are transferred between laboratories, especially for drugs with narrow therapeutic windows like amiodarone [1]. This process ensures consistent product quality and reliable therapeutic drug monitoring, ultimately safeguarding patient safety.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have emerged as the gold standard for bioanalytical quantification of amiodarone and its metabolites due to their exceptional sensitivity and specificity. The method developed by Sheikhloo and Omidfar demonstrates linearity over the range of 6.25 to 600 ppb for amiodarone in human plasma, with correlation coefficients consistently exceeding 0.99 [4]. This method utilized flecainide as an internal standard to control for variability in extraction efficiency and matrix effects, achieving mean analytical recovery with deviation below 5%, which is crucial for reliable therapeutic drug monitoring and bioequivalence studies [4].
High-Performance Liquid Chromatography (HPLC) with various detection systems remains widely employed for the analysis of this compound in pharmaceutical dosage forms. As summarized in the review by Suganthi et al., multiple RP-HPLC methods have been developed and validated for the quantification of amiodarone in bulk and formulated products [5]. These methods typically employ C18 stationary phases with mobile phases consisting of buffer-acetonitrile or buffer-methanol mixtures in various ratios, with detection in the UV region. The validation parameters for these methods consistently demonstrate excellent precision, accuracy, and specificity for this compound, even in the presence of degradation products and excipients [5].
Spectrophotometric techniques offer practical alternatives for the quantification of this compound in quality control settings, particularly when sophisticated instrumentation like LC-MS/MS is unavailable or unnecessary. Two optimized and validated spectrophotometric methods were developed for determination of this compound in commercial dosage forms [6].
Method A is based on the reaction of the tertiary amino group in amiodarone with N-bromosuccinimide in methanol-acetone medium, resulting in a yellow colored product with maximum absorption at 353 nm. This method obeys Beer's law in the concentration range of 50–600 μg mL⁻¹ with a molar absorptivity of 1.58 × 10² L mol⁻¹ cm⁻¹ [6].
Method B involves formation of a colored chloroform extractable ion-pair complex between amiodarone and bromothymol blue at pH 2.32, with maximum absorption at 400 nm. This method demonstrates significantly higher sensitivity, with Beer's law obeyed in the range of 2–55 μg mL⁻¹ and molar absorptivity of 1.50 × 10⁴ L mol⁻¹ cm⁻¹ [6].
Table 1: Performance Characteristics of Analytical Methods for this compound
| Method Type | Linear Range | Key Analytics | Sensitivity (LLOQ) | Application Matrix |
|---|---|---|---|---|
| LC-MS/MS [2] | Not specified | Amiodarone, Desethylamiodarone, Mexiletine | Not specified | Human plasma and serum |
| UPLC-MS/MS [3] | 1–200 ng/mL (Amiodarone) | Amiodarone, Desethylamiodarone, Dronedarone, Desbutyldronedarone | 1.0 ng/mL (Amiodarone) | Rat plasma |
| LC-MS/MS [4] | 6.25–600 ppb | Amiodarone | Not specified | Human plasma |
| Spectrophotometric Method A [6] | 50–600 μg mL⁻¹ | Amiodarone HCl | Not specified | Dosage forms |
| Spectrophotometric Method B [6] | 2–55 μg mL⁻¹ | Amiodarone HCl | Not specified | Dosage forms |
Table 2: Validation Parameters for Amiodarone Analytical Methods
| Validation Parameter | UPLC-MS/MS Method [3] | Acceptance Criteria |
|---|---|---|
| Accuracy (Intra-day & Inter-day) | -14.8% to 10.9% | Typically ±15% |
| Precision | ≤13.3% | Typically ≤15% |
| Recovery | >82.1% | Consistent and reproducible |
| Matrix Effect | Not significant | Minimal impact |
| Stability | Confirmed under all conditions | Stable under storage and processing |
Successful analytical method transfer begins with comprehensive planning and a meticulously detailed protocol that serves as the roadmap for the entire process. The transfer protocol must clearly define the scope, responsibilities, and acceptance criteria before initiating experimental work. According to regulatory guidelines cited in Pharmaguideline, the protocol should explicitly outline the roles of both the sending unit (typically the method development laboratory) and the receiving unit (the laboratory where the method is being transferred) [1]. The sending laboratory is responsible for providing the fully validated method procedure, reference standards, training, and historical performance data, while the receiving laboratory must demonstrate proficiency in executing the method and generating comparable results [1].
The AMT protocol for this compound should encompass several critical elements. First, it must specify the sample types to be analyzed, which may include amiodarone active pharmaceutical ingredient (API), finished pharmaceutical dosage forms (tablets), and/or spiked plasma samples for bioanalytical methods. Second, the protocol must define the statistical methods for data comparison between laboratories, commonly employing t-tests for accuracy comparison, F-tests for precision equivalence, and regression analysis for evaluating linearity [1]. Third, the protocol must establish predefined acceptance criteria for each method performance parameter, typically including accuracy (e.g., ±15% of the reference value for bioanalytical methods), precision (e.g., ≤15% RSD), and system suitability tests specific to chromatographic methods [1].
Comparative testing, also known as the full transfer approach, represents the most common methodology for analytical method transfer of this compound. In this approach, both the sending and receiving laboratories analyze the same set of homogeneous samples covering the validated concentration range, including quality control samples at low, medium, and high concentrations [1]. The results are statistically compared to demonstrate equivalence between laboratories. For amiodarone methods, this typically involves analysis of samples in multiple replicates (usually n≥6) across different days to assess both intra-day and inter-day precision [2] [3].
Alternative transfer approaches may be employed depending on specific circumstances. The co-validation approach involves both laboratories participating in the method validation process, which is particularly useful for new or complex analytical methods [1]. The re-validation approach requires the receiving laboratory to perform a complete method validation and is typically applied when there are significant differences in equipment or laboratory environment [1]. For straightforward compendial methods with minimal risk, a simple data review approach may be sufficient, where the receiving laboratory reviews historical validation data without conducting additional experimental work [1].
Table 3: Analytical Method Transfer Approaches and Applications
| Transfer Approach | Description | Applicability to Amiodarone Methods |
|---|---|---|
| Comparative Testing | Both labs analyze identical samples; results statistically compared | Primary approach for most amiodarone transfer studies |
| Co-Validation | Both labs participate in method validation | Suitable for new amiodarone method development |
| Re-Validation | Receiving lab performs full validation | When significant equipment differences exist |
| Data Review | Receiving lab reviews historical data only | For simple, well-established amiodarone methods |
| Hybrid Approach | Combines elements of multiple approaches | Tailored to specific method complexity and risk |
The analytical method transfer process for this compound follows a structured workflow that ensures comprehensive assessment and documentation. The following diagram illustrates the key stages in this process:
Figure 1: Analytical Method Transfer Process Workflow
The sample preparation workflow varies significantly depending on the matrix and analytical technique. For bioanalytical methods using LC-MS/MS, sample preparation typically involves protein precipitation followed by solid-phase extraction or direct dilution [2] [4]. The following diagram illustrates a generalized sample preparation and analysis workflow for this compound in biological matrices:
Figure 2: Sample Preparation Workflow for Bioanalytical Methods
For pharmaceutical dosage forms, sample preparation involves dissolving and extracting this compound from tablets followed by appropriate dilution. The specific procedures vary based on the analytical technique:
HPLC sample preparation: Typically involves powdering amiodarone tablets, dissolving in mobile phase or diluent, sonication, filtration, and dilution to target concentration [5].
Spectrophotometric sample preparation: For method A (N-bromosuccinimide reaction), samples are dissolved in methanol-acetone medium before reaction [6]. For method B (ion-pair complexation), samples are dissolved in buffer at pH 2.32 before extraction with chloroform [6].
System suitability testing serves as a fundamental verification step to ensure the analytical system is operating correctly at the time of analysis. For chromatographic methods quantifying this compound, system suitability tests must be established based on the validated method parameters [5]. These typically include retention time consistency, theoretical plate count (efficiency), peak asymmetry or tailing factor, and resolution from potential interferents, including the active metabolite desethylamiodarone [2] [3]. For amiodarone methods, acceptance criteria typically require resolution greater than 2.0 between amiodarone and desethylamiodarone peaks, tailing factor less than 2.0, and RSD of retention times and peak areas less than 2% for repeated injections [2].
The specific system suitability parameters vary based on the analytical technique. For UPLC-MS/MS methods, additional parameters including mass accuracy, ion ratio consistency, and signal-to-noise ratio at the lower limit of quantification become critical [3]. The receiving laboratory must demonstrate that these system suitability criteria can be consistently met before proceeding with formal method transfer testing. During the transfer exercise, both laboratories should use the same reference standard of this compound to minimize variability arising from standard quality [1].
Predefined acceptance criteria form the basis for determining the success or failure of the analytical method transfer process. For this compound methods, these criteria should be established during protocol development and based on the original method validation data [1]. The typical acceptance criteria for key method parameters include:
Accuracy: Mean accuracy should be within ±15% of the theoretical value for all quality control levels, with ±20% acceptable at the lower limit of quantification (LLOQ) for bioanalytical methods [2] [4].
Precision: Both intra-day and inter-day precision should demonstrate ≤15% relative standard deviation (RSD) for all quality control levels, with ≤20% RSD acceptable at LLOQ [3].
Linearity: The calibration curve should demonstrate correlation coefficient (r) ≥0.99 (or r² ≥0.98) across the validated concentration range [3] [4].
For comparative testing between laboratories, statistical equivalence is typically demonstrated when the 90% confidence interval for the difference between means falls within predefined limits (e.g., ±15% for most concentrations) [1]. Additionally, individual accuracy values should meet the acceptance criteria for at least 67% of the replicates (e.g., 4 out of 6 replicates at each QC level), with at least 50% at each concentration meeting the criteria [1].
The transfer of this compound analytical methods presents several technical challenges that require proactive management. Instrument variability between laboratories represents a frequent obstacle, particularly for mass spectrometry-based methods where different instrument models, interfaces, and detector sensitivities can significantly impact method performance [1]. To mitigate this risk, laboratories should conduct instrument qualification and correlation studies before initiating formal transfer activities. Another common challenge involves chromatographic column variability, where different column batches or manufacturers may alter retention behavior and resolution [1]. Establishing column suitability tests and qualifying multiple column sources in the method protocol can address this issue.
Sample preparation inconsistencies represent another significant challenge, particularly for bioanalytical methods where extraction efficiency directly impacts quantification accuracy [2] [4]. The use of appropriate internal standards (such as flecainide or ivabradine) that closely mimic the chemical behavior of amiodarone is critical for controlling this variability [3] [4]. Additionally, detailed standard operating procedures for sample preparation, including specific instructions for mixing times, centrifugation parameters, and temperature control, help minimize technical variability between analysts and laboratories [1].
For regulatory submissions, the method transfer documentation may need to be included in marketing authorization applications, particularly when the testing site is changed after original approval [1]. It is crucial to note that even compendial methods for this compound (e.g., USP methods) require verification in the user's laboratory to demonstrate that the method performs as expected under actual conditions of use, including specific instrumentation, reagents, and analysts [1]. This verification, while less extensive than full method transfer, should still demonstrate that the method meets all system suitability requirements and can accurately quantify amiodarone in the specific matrix being tested.
The successful transfer and verification of analytical methods for this compound requires meticulous planning, execution, and documentation. The structured approach outlined in these application notes and protocols provides a framework for ensuring that methods perform consistently across different laboratories, thereby supporting the reliability of amiodarone pharmaceutical product quality assessment and therapeutic drug monitoring. As analytical technologies continue to evolve, the fundamental principles of method transfer remain constant: demonstrated equivalence between laboratories, comprehensive documentation, and unwavering commitment to data quality and integrity.
A published study confirms that the USP method for Amiodarone HCl is susceptible to significant column lot-to-lot variability, which can critically impact your results [1] [2].
The following solution, developed and validated using a QbD approach, directly addresses the column variability issue [1] [2].
Optimized Chromatographic Conditions
This optimized method falls within the allowable changes specified in USP 〈621〉 [1].
| Parameter | USP Method Conditions | Optimized QbD Conditions |
|---|---|---|
| Column | L1 (e.g., ODS2 GL-Science, Inertsil) [1] | Atlantis T3 (Waters Corporation) L1 column [1] |
| Mobile Phase | Not fully specified in results | 80% Organic (Methanol/Acetonitrile) [2] |
| pH | Not fully specified in results | 5.1 [2] |
| Temperature | 30°C [1] | 40°C [2] |
| Key Improvement | High column lot-to-lot variability | Negligible lot-to-lot variability with the Atlantis T3 column [1] |
Enhanced System Suitability Criteria Beyond the USP requirement for resolution (R) between peaks D and E (NLT 3.5), the optimized method implements additional, more meaningful criteria to ensure robust separation [1]:
The troubleshooting strategy was based on a systematic QbD methodology. The workflow below outlines the key stages of this process.
Key Experimental Details:
Q1: Why does my amiodarone HPLC method fail system suitability with new columns? This is likely due to column lot-to-lot variability in the original method. The USP method's operating conditions are not robust enough to accommodate minor differences between column batches, leading to co-elution of critical impurity pairs (A, D, and E) [1] [2].
Q2: What is the most critical change to prevent this variability? Switching to the Atlantis T3 column was identified as the key change that eliminated lot-to-lot variability in the published study [1]. The subsequent optimization of mobile phase pH, organic percentage, and temperature then created a robust and reliable method within the defined "design space" [1] [2].
Q3: How can I ensure my new method will be robust long-term? Adopting a Quality by Design (QbD) approach is recommended. Instead of testing a single set of conditions, QbD involves running a Design of Experiments (DoE) to understand how method parameters interact and affect results. This allows you to define a "design space" where variations in parameters do not negatively impact performance, ensuring long-term robustness [1] [2].
| Problem | Root Cause | Solution | Key Parameters |
|---|---|---|---|
| Degradation before or during melting [1] | Low DSC heating rates allow thermal degradation to initiate before the compound reaches its melting point. | Increase DSC heating rates to shift the degradation process to temperatures higher than the melting point [1]. | Use heating rates high enough to reach a plateau value for the melting onset. Confirm with Fast Scanning Calorimetry (FSC) [1]. |
| Inconsistent or inaccurate melting point data | Standard heating protocols are unsuitable for this thermally unstable compound. | Employ Fast Scanning Calorimetry (FSC) for a direct and accurate measurement of the melting characteristics without degradation [1]. | Use FSC to validate the melting temperature obtained by high-rate DSC. |
This methodology uses conventional Differential Scanning Calorimetry (DSC) but with significantly increased scan rates to circumvent degradation.
For the most accurate results, FSC is recommended as it uses extremely high heating rates and very small samples.
The experimental workflow for determining the melting point of this compound involves parallel validation with two calorimetry techniques to ensure accuracy.
Q1: Why does this compound degrade during a standard melting point analysis? Amiodarone is a complex molecule that is thermally unstable. At standard, slow heating rates, the energy input is sufficient to break its chemical bonds (specifically, it can cleave at its ketone and ether linkages) before the solid structure transitions into a liquid melt [2] [1].
Q2: What is the confirmed melting point of this compound when measured without degradation? The search results do not provide a specific numerical value for the melting point. The cited study confirms that a plateau value for the melting onset can be accurately determined using high heating rates and validated with Fast Scanning Calorimetry, but the exact temperature is not listed [1].
Q3: Besides heating rate, what other factors should I control? While heating rate is the most critical factor, standard best practices also apply:
The table below summarizes specific problems you might encounter and their evidence-based solutions.
| Problem | Evidence-Based Cause & Solution |
|---|
| Peak Retention Time Shifts (Peak D in sample elutes later than in standard) [1] [2] | Cause: The United States Pharmacopeia (USP) method may not operate at optimal conditions, causing sensitivity to minor fluctuations. Solution: Adopt the QbD-optimized method which uses an Atlantis T3 (L1) column and modified conditions to ensure consistent retention times [1] [2]. | | Column Lot-to-Lot Variability (leading to unresolved impurities A, D, and E) [1] [2] | Cause: The USP method's performance is highly dependent on a specific column lot. Solution: The QbD-optimized method using an Atlantis T3 column from Waters Corporation demonstrated negligible lot-to-lot variability, ensuring better reproducibility [1] [2]. | | Precipitation in IV Lines (when co-administered with other drugs) [3] | Cause: Physical incompatibility with other medications, such as furosemide, especially when mixed via a Y-site (route mixing). Precipitation risk increases with higher furosemide doses [3]. Solution: Avoid simultaneous administration of amiodarone and furosemide through the same intravenous line. If co-administration is necessary, consult compatibility studies and consider dedicated lines [3]. |
Here are detailed methodologies for the primary HPLC methods found in the literature.
This method addresses the shortcomings of the standard USP method and is highly recommended for robust impurity analysis [1] [2].
<621> allowances [1] [2].This method is suitable for the quantitative determination of amiodarone hydrochloride in pharmaceutical formulations [4].
Why is a QbD approach recommended for developing an HPLC method for amiodarone? A QbD approach systematically evaluates the impact of critical method parameters (like mobile phase pH, solvent composition, and column temperature) on performance. This builds a "design space" for the method, ensuring it remains robust and reliable even with minor, inevitable variations in daily operation or between different labs [1] [2].
What is a critical system suitability requirement for impurity testing? A critical requirement is the resolution between specific impurity peaks, such as impurities D and E. The USP method requires a resolution of NLT 3.5 between these peaks. However, the optimized QbD method emphasizes that this criterion must be meaningful in the context of the actual sample run, ensuring that impurity A is also resolved from peak D [1] [2].
The following diagram illustrates the systematic approach to transitioning from a problematic method to an optimized one, based on the QbD principles identified in the research.
The table below summarizes the key stability and storage information for this compound.
| Aspect | Stability & Storage Conditions |
|---|---|
| General Storage (Solid) | Store at room temperature (20-25°C / 68-77°F); protect from light [1]. |
| Solubility in Water | 0.33 mg/mL at 20°C [2]. |
| Compatible Solution | 5% Dextrose in Water (D5W) [3]. |
| Solution Stability in PVC Containers | Physically compatible for 2 hours at room temperature (concentrations 1.0-6.0 mg/mL); amiodarone loss <10% [3]. |
| Solution Stability in Polyolefin/Glass Containers | Physically compatible for 24 hours at room temperature (concentrations 1.0-6.0 mg/mL); no amiodarone loss [3]. |
| Incompatible Solutions / Drugs | Solutions: Acetate-containing buffers [2]. Drugs: Aminophylline, ampicillin-sulbactam, digoxin, and others. Use separate IV lines if co-administration is necessary [3]. | | Critical Factors Affecting Stability | 1. Container Material: Adsorbs to PVC; use glass or polyolefin for longer infusions [3]. 2. Additives: Benzyl alcohol can destabilize micelles, leading to crystallization [2]. 3. Buffer Ions: Acetate ions can cause counterion exchange (to amiodarone acetate) and precipitation [2]. |
The following workflow outlines a general experimental approach for solution stability and a specific methodology adapted from a study on expired amiodarone as a corrosion inhibitor [4].
Solution Preparation & Stability Protocol This protocol is based on the manufacturer's guidance for the injectable form [3].
Corrosion Inhibition Testing Protocol This methodology is adapted from a study using expired amiodarone (EAD) as a corrosion inhibitor for mild steel in acidic medium [4].
Formulas for Corrosion Rate and Inhibition Efficiency [4]
Where:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in Solution | Interaction with acetate ions; presence of benzyl alcohol; concentration too high [2]. | Use D5W without acetate buffers; avoid benzyl alcohol; for high concentrations, ensure a central line is simulated and use glass/polyolefin containers [3]. |
| Unexpectedly Low Drug Concentration | Adsorption to PVC tubing or containers; use of drop-counter infusion sets [3]. | Use glass or polyolefin containers; administer via a volumetric infusion pump, not a drop-counter set [3]. |
| Variable Corrosion Inhibition Results | Inconsistent specimen surface preparation; concentration of inhibitor too low [4]. | Standardize polishing and degreasing procedures; test a range of concentrations to establish a dose-response curve [4]. |
Amiodarone hydrochloride is a highly effective class III antiarrhythmic drug with complex pharmacokinetic properties that lead to significant tissue accumulation and potential toxicity. Understanding these mechanisms is fundamental to developing strategies to mitigate these adverse effects in drug development.
High Lipophilicity: Amiodarone is extremely lipophilic, resulting in extensive distribution into various tissues and a very large volume of distribution. This lipophilicity drives accumulation in adipose tissue, liver, lungs, and other lipid-rich organs [1] [2].
Multi-Compartment Distribution: The distribution follows a multi-compartment model [2]:
Complex Metabolism: Amiodarone is metabolized primarily by hepatic CYP450 enzymes, particularly CYP3A4, CYP2C8, and CYP1A1, producing the active metabolite N-desethylamiodarone (desethylamiodarone) which also contributes to both therapeutic and toxic effects [1] [3].
The following diagram illustrates the key pathways of amiodarone distribution, metabolism, and resulting toxicities:
Figure 1: Amiodarone Distribution, Metabolism, and Toxicity Pathways
Cellular Accumulation Mechanisms: Amiodarone accumulates in cellular lysosomes, leading to phospholipidosis (phospholipid accumulation in lysosomes), particularly in hepatocytes and pulmonary cells [3]. The drug and its metabolite also induce mitochondrial dysfunction by inhibiting electron transport chain function [3].
Metabolic Activation to Toxic Species: Metabolism by CYP3A4 and CYP1A1 generates reactive intermediates that contribute to cellular toxicity. Research demonstrates that inhibition of these CYP enzymes reduces amiodarone-induced cytotoxicity in HepG2 cells [3].
Thyroid Toxicity Mechanisms: The high iodine content (approximately 37% by weight) and structural similarity to thyroid hormones lead to inhibition of peripheral conversion of thyroxine (T4) to triiodothyronine (T3), resulting in both hypothyroid and hyperthyroid manifestations [2] [4].
Experimental measurements from human studies provide critical data on the extent of amiodarone accumulation across different tissues:
Table 1: Amiodarone Tissue Concentration Ratios Relative to Plasma
| Tissue Type | Concentration Ratio (Tissue:Plasma) | Study Details | Research Implications |
|---|---|---|---|
| Adipose Tissue | 55:1 (range: 4-226:1) [5] | 30 patients, 3 months-12 years treatment | Primary reservoir for long-term accumulation; impacts half-life |
| Liver Tissue | ~20:1 [3] | Estimated from therapeutic concentrations | Major site for metabolism & hepatotoxicity |
| Lung Tissue | Significant accumulation [2] | Deep compartment distribution | Primary target for pulmonary toxicity |
| Plasma Half-Life | 50-60 days [2] | Terminal elimination phase | Prolonged washout period required in studies |
The incidence of adverse effects demonstrates clear dose-response relationships, informing safety thresholds for experimental designs:
Table 2: Dose-Dependent Adverse Event Incidence in Amiodarone Therapy
| Dose Level | Overall AE Incidence | Discontinuation Due to AEs | Most Common AE Types | Research Recommendations |
|---|---|---|---|---|
| ≤200 mg/day (Low Dose) | 17% (95% CI: 12%-22%) [6] | 6% (95% CI: 3%-11%) [6] | Thyroid dysfunction, hepatic enzyme elevation | Recommended for chronic exposure models |
| ≤100 mg/day (Very Low Dose) | 11% (95% CI: 4%-27%) [6] | 2% (95% CI: 1%-6%) [6] | Mild thyroid dysfunction | Ideal for long-term safety studies |
| Typical Therapeutic Dose (400-600 mg/day) | 23% discontinuation at 1 year [5] | 23% at 1 year [5] | Thyroid, pulmonary, hepatic toxicities | Suitable for acute efficacy models only |
This method is adapted from human clinical sampling techniques for application in preclinical models [5]:
Tissue Sampling Procedure:
Analytical Method - LC-MS/MS Analysis:
Key Experimental Considerations:
This cell-based protocol evaluates metabolic contributions to hepatocellular toxicity [3]:
Cell Culture Preparation:
Cytotoxicity Assessment:
CYP Inhibition Studies:
The experimental workflow for this protocol is illustrated below:
Figure 2: Experimental Workflow for Assessing CYP-Mediated Hepatotoxicity
Table 3: Troubleshooting Tissue Accumulation Variability
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High variability in tissue concentrations | Differences in animal model adiposity | Stratify by body fat percentage | Measure & record baseline adiposity |
| Variable food intake affecting absorption | Controlled fasting/feeding protocols | Standardize high-fat diet for consistent absorption [2] | |
| Unexpected hepatotoxicity at low doses | Genetic polymorphisms in CYP enzymes | Genotype animals for major CYP isoforms | Include CYP activity phenotyping |
| Drug interactions inhibiting metabolism | Screen concomitant medications | Use dedicated vehicle controls | |
| Poor correlation between plasma & tissue levels | Sampling at wrong timepoints | Conduct full kinetic profiles | Sample at trough concentrations [5] |
| Tissue-specific metabolite accumulation | Measure metabolite in each tissue | Analyze both amiodarone & desethylamiodarone |
Dosing Protocol Optimization:
Toxicity Monitoring in Studies:
Q1: What are the most effective strategies to reduce tissue accumulation in preclinical models?
Q2: How frequently should tissue concentrations be monitored in accumulation studies?
Q3: What are the key differences between oral and intravenous amiodarone accumulation patterns?
Q4: Which metabolic pathways are most implicated in amiodarone toxicity, and how can we inhibit them?
Q5: What monitoring framework is most effective for detecting early accumulation toxicity?
Amiodarone is a potent antiarrhythmic drug with a high risk of drug-drug interactions (DDIs), primarily due to its inhibitory effects on cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transport system [1]. Its long half-life and active metabolites further complicate interaction management.
The diagram below illustrates its primary metabolic pathways and interaction mechanisms.
For critical interactions, dose adjustments of victim drugs are often necessary. The table below summarizes findings from a Physiologically Based Pharmacokinetic (PBPK) modeling study [2].
| Victim Drug | Primary Interaction Mechanism | Increase in Steady-State Exposure | Suggested Dose Adjustment |
|---|---|---|---|
| Digoxin | P-gp inhibition [3] [2] | 79% [2] | Reduce dose by ~40% [2] |
| Phenytoin | CYP2C9 inhibition [2] [1] | 59% [2] | Reduce dose by ~45% [2] |
| Rivaroxaban | CYP3A4 & P-gp inhibition [2] | 38% [2] | Reduce dose by ~25% [2] |
| Warfarin | CYP2C9 inhibition [1] | Not Quantified | Closely monitor INR; reduce warfarin dose [4] |
Here are established in vitro methodologies to evaluate the DDI potential of amiodarone and its metabolites.
This protocol assesses if a compound causes metabolism-dependent inhibition of CYP enzymes [1].
This protocol characterizes the reversible inhibitory potential of amiodarone and its metabolites [1].
Q1: Why does amiodarone interact with so many drugs, and why do these interactions persist for so long after discontinuation? A1: The broad interaction profile stems from its dual inhibition of key CYP enzymes and P-gp [1]. The exceptionally long half-life (averaging 58 days, range 15-142 days) is due to extensive distribution and storage in lipid-rich tissues like adipose tissue, muscle, liver, and lungs [5] [3] [6]. Its active metabolite, desethylamiodarone (MDEA), also accumulates and contributes to interactions [1].
Q2: Which metabolite is most responsible for CYP-mediated interactions, and how should this guide our testing strategy? A2: Research indicates that N-monodesethylamiodarone (MDEA), the primary metabolite, is a more potent inhibitor of several CYP enzymes (including CYP2C9) than the parent amiodarone [1]. The minor metabolite DDEA has also been implicated in interactions like the one with warfarin [1]. Therefore, an adequate testing strategy must include not just amiodarone but also its major circulating metabolites to fully assess DDI risk.
Q3: What are the critical "victim drugs" to focus on in preclinical models? A3: Priority should be given to drugs that are:
Amiodarone hydrochloride is a potent class III antiarrhythmic agent used for treating various cardiac rhythm disorders including supraventricular and ventricular arrhythmias. Despite its therapeutic efficacy, amiodarone faces significant solubility limitations that impact its bioavailability and clinical application. The drug is officially classified as BCS Class II (Biopharmaceutical Classification System), characterized by low aqueous solubility and high intestinal permeability. Its inherent solubility in water ranges between 0.2-0.5 mg/mL, creating substantial formulation challenges that require specialized enhancement techniques to improve dissolution rates and overall bioavailability [1] [2].
The poor solubility profile of this compound stems from its highly lipophilic nature, with a logP value of 6.56, indicating strong hydrophobic characteristics. This intrinsic property leads to unpredictable oral absorption and variable bioavailability, necessitating the development of advanced formulation strategies to overcome these limitations. Additionally, the commercial injectable formulations contain excipients like polysorbate 80 and benzyl alcohol which can cause adverse effects including hypotension in up to 26% of patients [3]. This technical support guide provides comprehensive methodologies and troubleshooting resources for researchers developing enhanced amiodarone formulations.
Multiple advanced formulation strategies have been successfully employed to enhance the solubility and dissolution rate of this compound. The most prominent techniques include cyclodextrin complexation, nanocrystal formation, solid dispersion systems, and bigel formulations. Each approach offers distinct mechanisms for overcoming the drug's inherent solubility limitations through molecular complexation, particle size reduction, or alteration of crystalline structure.
The following table summarizes the key technical parameters and performance outcomes for the primary solubility enhancement techniques documented in the literature:
Table 1: Comparison of this compound Solubility Enhancement Techniques
| Technique | Formulation Components | Key Parameters | Solubility Improvement | Stability Profile |
|---|---|---|---|---|
| Cyclodextrin Complexation | SBE-β-CD, HP-β-CD, Methyl-β-CD | Molar ratio 1:1.5-1:3, pH 4.0-5.0 | Up to 7.5-fold increase (1.8 mg/mL with SBE-β-CD) | 12+ months at 21°C, daylight stable [3] |
| Nanocrystal Formation | Pluronic F-127, methanol, water | Particle size: 221±1.2 nm, Zeta potential: -35.3 mV | 2.1-fold bioavailability increase | Stable for 3 months, no significant PS/PDI changes [4] |
| Solid Dispersion | PEG 4000, PEG 6000 | Drug-carrier ratio 1:10 (w/w), fusion method | 5.72-fold increase with PEG 6000 | Crystallinity reduction maintained post-processing [5] [6] |
| Bigel Formulation | Hydrogel/oleogel combination | Spreadability: 1734-2163 mm², drug content: 1.35-1.49% | Suitable for epicardial delivery | Pseudoplastic thixotropic behavior [2] |
Cyclodextrin complexation represents one of the most effective approaches for enhancing amiodarone solubility, particularly for parenteral formulations. The technique involves forming inclusion complexes where the hydrophobic amiodarone molecule is encapsulated within the hydrophilic cyclodextrin cavity, significantly improving water solubility. Based on optimized research protocols, the following procedure provides maximum solubility enhancement [3]:
This methodology yields a ready-to-use parenteral solution that remains chemically stable for at least 12 months at 21°C, even under continuous daylight exposure. The formulation is iso-osmotic and eliminates the need for problematic solubilizing agents like polysorbate 80 and benzyl alcohol associated with conventional amiodarone injections [3].
Nanocrystal technology enhances solubility through particle size reduction to the nanoscale, dramatically increasing the surface area-to-volume ratio and subsequently improving dissolution rate. The following protocol employs a combination of antisolvent precipitation and homogenization to produce stable amiodarone nanocrystals [4]:
The optimized nanocrystals exhibit a particle size of approximately 221 nm with a zeta potential of -35.3 mV, indicating good physical stability. This formulation demonstrates a 2.1-fold increase in oral bioavailability compared to conventional amiodarone preparations, with stability maintained for at least 3 months under appropriate storage conditions [4].
Solid dispersion systems enhance drug solubility by creating molecular mixtures of this compound with hydrophilic carriers, reducing crystallinity and improving wettability. The following protocols detail the fusion and kneading methods using polyethylene glycol (PEG) polymers as carriers [5] [6]:
Table 2: Solid Dispersion Formulation Parameters and Performance
| Formulation Parameter | Fusion Method | Kneading Method |
|---|---|---|
| Optimal Drug:Carrier Ratio | 1:10 (w/w) with PEG 6000 | 1:10 (w/w) with PEG 6000 |
| Processing Temperature | 65-70°C (above PEG melting point) | 45-50°C (solvent evaporation) |
| Mixing Duration | 15-20 minutes after complete melting | 45-60 minutes with ethanol moistening |
| Solidification Technique | Rapid cooling on ice bath | Air drying followed by vacuum desiccation |
| Dissolution Rate Improvement | 85.2% in 60 minutes | 78.6% in 60 minutes |
| Crystallinity Reduction | Significant amorphous formation | Partial crystalline structure maintained |
Fusion Method Procedure:
Kneading Method Procedure:
Solid dispersions prepared with PEG 6000 demonstrate the highest solubility enhancement with a 5.72-fold increase in dissolution rate compared to pure amiodarone. X-ray diffraction studies confirm reduced drug crystallinity in the solid dispersions, while FT-IR analysis indicates molecular interactions between amiodarone and PEG carriers that contribute to stability [5] [6].
Q1: During cyclodextrin complexation, a precipitate forms after pH adjustment. What is the cause and solution?
Q2: Amiodarone nanocrystals show particle aggregation during storage. How can this be prevented?
Q3: Solid dispersions prepared by the fusion method show inadequate dissolution improvement. What factors should be investigated?
Q4: The amiodarone content in bigel formulations shows variability between batches. How can consistency be improved?
The following diagram illustrates the decision-making process for selecting appropriate solubility enhancement techniques based on research objectives and desired formulation characteristics:
Figure 1: Decision workflow for this compound solubility enhancement techniques
Amiodarone is highly susceptible to light, particularly ultraviolet and visible light. The table below summarizes the core factors and established handling protocols from recent studies.
| Aspect | Key Findings & Recommendations | Experimental Evidence |
|---|---|---|
| General Photosensitivity | Susceptible to UV and visible light; can undergo phototoxic reactions [1]. | ICH-based stability studies [2]. |
| Degradation Kinetics | Sunlight: Completely degraded within 6 hours [3]. UV Light: Degrades under UV-A, UV-B, and UV-C; rate depends on wavelength [3]. | Study in aqueous media under sunlight and controlled UV wavelengths [3]. | | Primary Degradation Pathway | Deiodination: Loss of iodine atoms from its structure is a major photochemical reaction [4]. | Analysis of phototransformation products under simulated sunlight [4]. | | Stable Storage Conditions | Container: Amber glass vials [5]. Temperature: Room temperature (23±2°C) [5]. Stability: Chemically stable for at least 90 days under these protected conditions [5]. | Long-term stability study of a compounded oral suspension [5]. |
The following diagram illustrates a standardized experimental workflow to minimize photodegradation, based on the protocols identified:
Here are solutions to frequently encountered problems when working with light-sensitive compounds like amiodarone.
Unexpectedly rapid degradation or inconsistent assay results:
Concern about the formation of toxic photoproducts:
Determining the safety of stored amiodarone solutions:
To ensure experimental integrity with amiodarone, you must prioritize light control. Use amber glassware for all steps, work in a darkroom, and validate stability with HPLC. The formation of potentially toxic photoproducts makes strict protocols and stability-indicating analytics essential.
Q1: What are the key impurities in Amiodarone Hydrochloride, and how are they separated and quantified? The United States Pharmacopeia (USP) monograph for this compound lists several impurities, with Impurity D and Impurity E being critical for system suitability testing [1]. A robust HPLC method is essential for their separation and quantification.
Summary of a Validated HPLC-UV Method for Amiodarone Impurities:
| Parameter | Specification |
|---|---|
| Detection | UV at 240 nm [2] [1] |
| Column | C18 (e.g., Atlantis T3) [1] |
| Elution | Isocratic [2] |
| Mobile Phase | Buffer pH 5.0 : Methanol : Acetonitrile (30:30:40, v/v/v) [2] |
| Linearity Range (Assay) | 0.005 - 0.015 mg/mL for amiodarone [2] |
| Key System Suitability | Resolution between Impurity D and E ≥ 3.5 [1] |
Troubleshooting Common HPLC Issues:
Q2: What advanced techniques are used for impurity identification and structural elucidation? Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities and metabolites.
Summary of LC-MS Methods for Amiodarone Impurity Identification:
| Application | Technique | Key Outcome |
|---|---|---|
| General Impurity & Metabolite Characterization | HPLC/Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (HPLC/APCI-MS/MS) | Distinguished metabolites from impurities and proposed structures for two metabolites and four impurities [4]. |
| Determination in Human Plasma | HPLC–Electrospray Ionization Tandem Mass Spectrometry (HPLC–ESI-MS/MS) | Simultaneous, specific, and sensitive quantitation of amiodarone and its major metabolite, desethylamiodarone, in plasma [5]. |
The typical workflow for impurity identification is a collaborative, multi-step process [6]:
This workflow can be visualized as follows:
Q3: What are the key strategies for controlling nitrosamine impurities (NDSRIs) in drug products? Nitrosamine Drug Substance-Related Impurities (NDSRIs) are a significant regulatory concern due to their carcinogenic potential. They can form during manufacturing or shelf-life from reactions between the API and nitrite impurities in excipients [7]. The FDA recommends a multi-faceted mitigation strategy:
Summary of Nitrosamine Mitigation Strategies:
| Strategy | Description | Key Considerations |
|---|---|---|
| Risk Assessment & Testing | A 3-step process: (1) Risk Assessment, (2) Confirmatory Testing, (3) Reporting Changes [7]. | The recommended deadline for steps 2 and 3 was October 1, 2023 [7]. |
| Supplier Qualification | Implement a program to evaluate and qualify excipient suppliers based on their nitrite impurity levels [7] [8]. | Nitrite levels can vary between excipient lots and suppliers [8]. |
| Formulation Design | Reformulate the drug product to inhibit nitrosamine formation [7]. | Two primary approaches are recommended: |
| ∙ Use of Antioxidants | Incorporate antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) to inhibit the nitrosation reaction [7]. | Based on studies showing inhibition of nitrosamine formation in human gastric fluid [7]. |
| ∙ pH Adjustment | Modify the micro-environmental pH to neutral or basic conditions using excipients like sodium carbonate [7] [8]. | Nitrosamine formation kinetics are significantly reduced outside of acidic conditions [7]. |
Q4: How can a holistic approach streamline impurity control throughout the drug development lifecycle? A proactive, holistic approach that integrates analytical chemistry and process chemistry functions is the most effective way to manage impurities [6].
Early Development:
Later Development & Commercial Stage:
The following diagram illustrates this integrated, phase-based approach:
The table below outlines common issues, their potential causes, and solutions to improve your extraction efficiency.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low Recovery | Inefficient transfer during Liquid-Liquid Extraction (LLE), analyte adsorption to surfaces, incomplete protein precipitation [1]. | - Use internal standard to correct for losses [2] [1].
Choosing the right sample preparation technique is critical. The following table compares two common approaches for amiodarone.
| Method | Principle | Key Steps | Performance & Applicability |
|---|
| Liquid-Liquid Extraction (LLE) [1] | Partitioning of analyte between immiscible organic solvent and aqueous plasma. | 1. Protein precipitation with acetonitrile. 2. Buffer adjustment (pH 5.9). 3. Extraction with hexane. 4. Evaporation and reconstitution. | - Recovery: ~75-82% (rat plasma) [1].
This method is adapted from a published procedure for the determination of amiodarone in human plasma using HPLC-ESI-MS/MS [2]. The workflow involves specific sample preparation steps followed by analysis on a mass spectrometer.
Procedure:
LC-MS/MS Analysis Conditions (Example):
Q1: How can I quickly diagnose issues with my LC-MS/MS method for amiodarone? It is recommended to use a data-driven optimization platform like DO-MS [5]. This open-source software can interactively visualize data from all levels of the LC-MS/MS analysis, helping to pinpoint specific problems such as poor chromatographic separation, inefficient ionization, or suboptimal ion sampling, which are not easily identifiable by looking at final results alone [5].
Q2: My HPLC method for amiodarone impurities shows poor peak resolution. What could be wrong? This is a known issue that can arise from column lot-to-lot variability [4]. A solution documented in a QbD-based study is to switch from the USP-listed ODS2 column to an Atlantis T3 column, which demonstrated negligible lot-to-lot variability and consistent retention times for amiodarone and its impurities [4].
The tables below summarize key quantitative findings from recent analyses of the FAERS database, which utilized disproportionality analysis to detect safety signals for amiodarone.
Table 1: Strongest Adverse Reaction Signals for Amiodarone [1] [2]
| Adverse Reaction (Preferred Term) | System Organ Class (SOC) | Key Finding |
|---|---|---|
| Interstitial Lung Disease (ILD) | Respiratory, thoracic, and mediastinal disorders | Highest disproportionality signal (ROR=7.11); 9.4% of all amiodarone-associated reports [2] |
| Tardive dyskinesia | Nervous system disorders | Example of a strong, specific neurological signal (ROR=186.24 in another drug analysis) [3] |
| Cardiac arrest | Cardiac disorders | - |
| Hepatic failure | Hepatobiliary disorders | - |
Table 2: Adverse Reaction Profile by Administration Route (Based on 10,632 Reports) [1]
| Characteristic | Intravenous Amiodarone | Oral Amiodarone |
|---|---|---|
| Number of Reports | 2,412 | 8,220 |
| Most Common AEs | Cardiac and hepatic disorders | Pulmonary and thyroid-related disorders |
| Median Time to Onset | 5 days | 74 days |
The findings above are generated through a standardized pharmacovigilance research process. The following workflow diagram and explanation outline the key steps.
Workflow Stages Explained:
The table below summarizes the key characteristics and experimental findings for amiodarone hydrochloride bigels and drug-eluting patches based on existing literature.
| Feature | This compound Bigels [1] | Amiodarone-Eluting Epicardial Patches [2] |
|---|---|---|
| Formulation Type | Biphasic semisolid system (hydrogel/olegel combination) | Bilayered polymeric patch (PEG-based matrix + PLCL backing) |
| Primary Administration Route | Epicardial (topical, semisolid) | Epicardial (implant, solid) |
| Key Experimental Findings | • Spreadability: 1734 - 2163 mm² • Drug Content: 1.35 - 1.49% (w/w) • Rheology: Pseudoplastic/plastic thixotropic behavior • Texture: Variable hardness & adhesion based on composition | • Targeted Delivery: Right atrial concentration > Left atrium/Ventricles by 2-4 orders of magnitude • Plasma Concentration: Undetectably low (<10 ng/mL) • Efficacy: Significant increase in atrial effective refractory period; decreased inducibility of rapid atrial response | | Key Advantages | • Can incorporate both hydrophilic/hydrophobic drugs • Easier to manipulate and apply than patches • Avoids first-pass metabolism • Good spreadability ensures contact with tissue | • Sustained, localized release over one month • Minimizes systemic exposure and off-target effects • Provides mechanical support • High therapeutic efficacy at target site | | Reported Limitations/Challenges | • Formulation stability is highly dependent on ingredient choice and ratios (3 of 6 initial formulations were unstable) | • Requires surgical placement • Technology is complex to develop and manufacture • Potential for local inflammation or foreign body response |
For a deeper understanding, here is a more detailed look at the experimental methodologies and data from the key studies.
This study focused on formulating and characterizing stable bigels for amiodarone.
This study was an in vivo investigation in goats to evaluate the efficacy of a controlled-release patch.
For a broader context, other innovative delivery systems for amiodarone are also under investigation:
When deciding between bigels and patches for your project, consider these core trade-offs:
To summarize the experimental workflows:
| Formulation | AUC relative to Drug Solution | Cmax relative to Drug Solution | Heart-to-Liver Ratio |
|---|---|---|---|
| Liposomes | 22.5 times higher | 916 times higher | Lower than other nano-formulations (but higher than drug solution) [1] |
| Nanoemulsion (NE) | 2.46 times higher | 26 times higher | Higher than drug solution [1] |
| Solid Lipid Nanoparticles (SLN) | 2.6 times higher | 58 times higher | Higher than drug solution [1] |
| PEGylated SLN | Information not specified in results | Information not specified in results | Information not specified in results |
| Drug Solution (Control) | (Baseline) | (Baseline) | (Baseline) |
Key: AUC: Area Under the Curve (indicates total drug exposure); Cmax: Maximum Plasma Concentration.
The data presented above was generated using the following experimental protocols to ensure a direct and fair comparison [1]:
Formulation Preparation:
In Vivo Pharmacokinetic and Biodistribution Study:
The relationship between these formulations, their properties, and the resulting pharmacokinetic outcomes can be visualized as follows:
The incidence of Amiodarone-induced Pulmonary Toxicity (APT) varies with dosage, patient population, and study methodology. Key statistics are shown in the following table:
| Source / Population | Incidence | Key Risk Factors |
|---|---|---|
| General Population (Long-term use) | 1.6% - 2% [1] | Cumulative dose, treatment duration >2 months at ≥400 mg/day or >2 years at 200 mg/day, age >60, pre-existing lung disease [2]. |
| Hong Kong Chinese Population (Multicenter retrospective cohort) | 1.9% [3] | Advanced age, underlying lung disease, ventricular arrhythmia indication, high cumulative dose [3]. |
| Higher Dose Ranges (Historical data) | 5% - 15% [2] | Dosing is a major factor, with higher doses leading to increased incidence. |
Mortality from APT is notable, with a fatality rate of approximately 10% [4] [1], and some cases can progress to irreversible pulmonary fibrosis [1].
When comparing amiodarone to other rhythm-control strategies, the risk of pulmonary toxicity must be balanced against other safety and efficacy concerns.
| Therapy / Drug Class | Key Drugs | Major Safety Concerns (vs. Amiodarone) | Efficacy & Considerations |
|---|---|---|---|
| Amiodarone (Class III) | Amiodarone | Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, neuropathy, ocular deposits, skin photosensitivity [4] [5]. | Highly effective for maintaining sinus rhythm in AF and for life-threatening ventricular arrhythmias [5]. Requires regular monitoring [6]. |
| Class Ic Antiarrhythmics | Flecainide, Propafenone | Contraindicated in patients with structural heart disease or coronary artery disease due to risk of pro-arrhythmia [6]. | More effective than sotalol or propafenone for maintaining sinus rhythm in AF, but has higher toxicity risk [6]. |
| Other Class III Antiarrhythmics | Sotalol, Dofetilide | High risk of Torsades de Pointes (a life-threatening arrhythmia) due to QT interval prolongation [6]. Sotalol requires monitoring in hospital upon initiation [6]. | Less effective than amiodarone for maintaining sinus rhythm in AF [6]. |
| Non-Pharmacological | Catheter Ablation | Procedural risks (e.g., bleeding, infection, cardiac tamponade, pulmonary vein stenosis). | No systemic toxicity. Significantly improves quality of life and reduces healthcare use compared to drug therapy [7]. First-line for certain patients [7]. |
| Implantable Devices | Implantable Cardioverter-Defibrillator (ICD) | Device-related risks (e.g., infection, lead failure). | More effective than amiodarone for primary prevention of sudden death in high-risk patients [6]. Amiodarone may be used adjunctively to reduce ICD shocks [6]. |
The development of APT involves multiple mechanisms, which can be visualized in the following pathway:
Diagram Title: Proposed Pathophysiological Pathways of Amiodarone Pulmonary Toxicity
Key experimental findings supporting these pathways include:
Diagnosing APT and conducting related research involves specific clinical assessments and laboratory techniques.
Clinical Diagnosis Workflow: Diagnosis requires high clinical suspicion in any patient on amiodarone presenting with new respiratory symptoms. Key steps include:
Research-Grade Experimental Protocols:
Amiodarone has a complex metabolic profile characterized by significant tissue accumulation and a very long half-life.
| Aspect | Description |
|---|---|
| Primary Metabolic Enzymes | Hepatic CYP450 enzymes, primarily CYP3A4 and CYP2C8. [1] [2] [3] |
| Key Metabolite | Desethylamiodarone (DEA), which is pharmacologically active and contributes to both efficacy and toxicity. [1] [2] [3] |
| Half-Life | Exceptionally long, averaging 50 to 60 days due to extensive distribution and slow release from lipid-rich tissues. [1] [2] |
| Bioavailability | Variable and generally poor, ranging from 22% to 86% after oral administration. [1] [2] |
The following diagram illustrates the primary metabolic pathway of amiodarone and the source of its metabolic stability:
While direct cross-species stability data is limited, published research provides insights from specific models.
To obtain the detailed, quantitative cross-species data required for a formal comparison guide, consider these approaches:
Irritant